Motretinide
Description
This compound is an aromatic retinoic acid with antikeratonizing activity. this compound is used as a topical agent in the treatment of acne.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
exerts a therapeutic influence on chemically induced papillomas & carcinomas of the skin in mice; RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
3D Structure
Properties
CAS No. |
54757-59-4 |
|---|---|
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |
InChI Key |
IYIYMCASGKQOCZ-DJRRULDNSA-N |
Isomeric SMILES |
CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |
Canonical SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Other CAS No. |
56281-36-8 |
Synonyms |
motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Motretinide in Keratinocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motretinide, a synthetic aromatic retinoid, exerts its therapeutic effects in skin disorders such as acne and psoriasis by modulating the behavior of keratinocytes, the primary cell type of the epidermis. This technical guide delineates the core mechanism of action of this compound in keratinocytes, focusing on its interaction with nuclear receptors, subsequent modulation of gene expression, and the resulting effects on cellular proliferation, differentiation, and apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from related retinoid studies, and detailed experimental protocols for in vitro analysis.
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of epithelial cell growth and differentiation[1]. This compound is a synthetic retinoid specifically designed for dermatological applications[1]. Its mechanism of action is centered on its ability to normalize keratinocyte function, which is often dysregulated in various skin pathologies[1]. Understanding the intricate molecular interactions of this compound within keratinocytes is paramount for the development of novel and targeted dermatological therapies.
Signaling Pathways of this compound in Keratinocytes
The primary mechanism of action of this compound involves its function as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs)[1]. These receptors are transcription factors that, upon ligand binding, regulate the expression of a vast array of genes.
2.1. The Canonical Retinoid Signaling Pathway
This compound, upon entering the keratinocyte nucleus, binds to RARs, which exist as heterodimers with RXRs. This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding initiates a cascade of events leading to either the activation or repression of gene transcription. The predominant RAR isotype in the epidermis is RARγ, making it a key target for this compound's action.
Effects of this compound on Keratinocyte Function
The modulation of gene expression by this compound leads to significant changes in keratinocyte biology, primarily affecting proliferation, differentiation, and apoptosis.
3.1. Proliferation
In hyperproliferative conditions like psoriasis, this compound helps to normalize the rate of keratinocyte cell division[1]. While specific data for this compound is limited, other retinoids have been shown to inhibit the proliferation of rapidly growing keratinocytes.
3.2. Differentiation
This compound plays a crucial role in regulating the complex process of keratinocyte differentiation. It modulates the expression of various keratins, which are key structural proteins in the epidermis. Generally, retinoids are known to suppress the expression of hyperproliferation-associated keratins (e.g., KRT6, KRT16) and modulate the expression of differentiation-specific keratins.
3.3. Apoptosis
Retinoids can induce apoptosis, or programmed cell death, in keratinocytes, particularly under conditions that favor differentiation. This pro-apoptotic effect may contribute to the resolution of hyperkeratotic lesions.
3.4. Gene Expression
Table 1: Summary of Quantitative Data for Retinoid Effects on Keratinocytes (Illustrative Data from All-Trans Retinoic Acid - ATRA)
| Parameter | Cell Type | Retinoid (Concentration) | Result | Reference |
| Proliferation | HaCaT Keratinocytes | ATRA (1 µM) | Inhibition of cell growth | |
| Differentiation Marker Expression (mRNA) | Human Epidermis (in vivo) | ATRA (0.025%) | ~100-1000 fold increase in Keratin 4 (KRT4) mRNA | |
| Apoptosis | Mouse Keratinocytes (BALB/MK) | Various Retinoids | Induction of apoptosis in differentiating conditions | |
| Gene Expression (mRNA) | Primary Human Keratinocytes | ATRA (1 µM) | Upregulation of CASP3, CASP6, CASP7, CASP9 |
Note: The data presented in this table are for All-Trans Retinoic Acid (ATRA) and are intended to be illustrative of the general effects of retinoids. Specific quantitative data for this compound is limited in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the mechanism of action of this compound in keratinocytes.
4.1. Keratinocyte Cell Culture
-
Cell Lines: Primary Normal Human Epidermal Keratinocytes (NHEK) or the immortalized human keratinocyte cell line HaCaT can be used.
-
Culture Medium: Keratinocyte-specific serum-free medium (e.g., KSFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
4.2. This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed keratinocytes in appropriate culture vessels (e.g., 6-well plates, 96-well plates).
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the specified duration of the experiment (e.g., 24, 48, 72 hours).
4.3. Proliferation Assay (MTT Assay)
-
Seed HaCaT cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 24 hours.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4.4. Western Blot for Keratin Expression
-
Lyse this compound-treated and control keratinocytes in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against specific keratins (e.g., KRT1, KRT10, KRT14) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4.5. RT-qPCR for Gene Expression Analysis
-
Isolate total RNA from this compound-treated and control keratinocytes using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using gene-specific primers for target genes (e.g., KRTs, caspases) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Conclusion
This compound's mechanism of action in keratinocytes is a multifaceted process initiated by its binding to nuclear retinoid receptors. This interaction triggers a cascade of genomic events that collectively normalize keratinocyte proliferation and differentiation and can induce apoptosis. These cellular effects underpin its therapeutic efficacy in various hyperkeratotic and inflammatory skin disorders. The experimental protocols outlined in this guide provide a robust framework for further investigation into the specific molecular targets and signaling pathways modulated by this compound, paving the way for the development of more refined and effective dermatological treatments.
References
Motretinide: A Technical Guide for Researchers
Introduction
Motretinide is a synthetic, aromatic analog of retinoic acid, belonging to the second generation of retinoids. It has been investigated primarily for its potential applications in dermatology, particularly in the treatment of acne vulgaris. Like other retinoids, this compound's biological effects are mediated through its interaction with nuclear retinoic acid receptors, leading to the modulation of gene expression involved in cellular proliferation and differentiation. This technical guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and relevant experimental protocols for research and development professionals.
Chemical Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 56281-36-8 |
| Molecular Formula | C23H31NO2 |
| Molecular Weight | 353.50 g/mol |
| IUPAC Name | (2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
| Synonyms | Ro 11-1430, Tasmaderm |
| Melting Point | 179-180 °C |
| Appearance | Crystals (from ethanol) |
Mechanism of Action
This compound exerts its effects by functioning as an agonist for Retinoic Acid Receptors (RARs). The binding of this compound to RARs initiates a cascade of molecular events that ultimately alters the transcription of target genes.
Upon entering the cell, this compound translocates to the nucleus and binds to RARs. These receptors exist as heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the RAR-RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins, which inhibit gene transcription.
The binding of this compound to the RAR subunit induces a conformational change in the receptor complex. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The coactivator complex then promotes the transcription of genes that regulate key cellular processes, including:
-
Cellular Differentiation: Normalizes the abnormal follicular epithelial differentiation that contributes to the formation of comedones in acne.
-
Cellular Proliferation: Reduces the proliferation of keratinocytes, which can help to prevent the blockage of pores.
-
Inflammation: Modulates the expression of inflammatory mediators, thereby reducing the inflammation associated with acne lesions.
The signaling pathway for this compound is illustrated in the diagram below.
Quantitative Data
Receptor Binding Affinities of Representative Retinoids
The following table presents the dissociation constants (Kd) for the natural retinoids, all-trans retinoic acid (ATRA) and 9-cis retinoic acid, with RAR and RXR subtypes. This compound, as an RAR agonist, would be expected to exhibit high affinity for RARs.
| Ligand | Receptor Subtype | Dissociation Constant (Kd) (nM) |
| All-trans Retinoic Acid (ATRA) | RARα, RARβ, RARγ | 0.2 - 0.7 |
| RXRα, RXRβ, RXRγ | No significant binding | |
| 9-cis Retinoic Acid | RARα, RARβ, RARγ | 0.2 - 0.7 |
| RXRα | 15.7 | |
| RXRβ | 18.3 | |
| RXRγ | 14.1 |
Data compiled from studies on endogenous retinoids.[1]
Representative Clinical Efficacy of Topical Retinoids in Acne Vulgaris
The table below summarizes typical efficacy data from clinical trials of other topical retinoids in the treatment of moderate acne, which can serve as a benchmark for evaluating this compound.
| Retinoid (Concentration) | Duration of Treatment | Mean % Reduction in Inflammatory Lesions | Mean % Reduction in Non-inflammatory Lesions |
| Tretinoin (0.05% gel) | 12 weeks | ~38% | ~34% |
| Tretinoin (0.04% gel microsphere) | 12 weeks | 38.2% | 33.6% |
Data is representative of typical outcomes for topical retinoids in clinical trials.[2][3]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is proprietary and can be found in the patents filed by Hoffmann-La Roche (DE 2414619 and US 4215215).[4] The general synthetic route involves the condensation of a trimethylmethoxyphenyl-substituted phosphonate with a suitable unsaturated aldehyde or ketone, followed by amidation to yield the final this compound product. A workflow for a plausible laboratory synthesis is outlined below.
In Vitro Anti-Acne Activity Assay (Well Diffusion Method)
This protocol is designed to assess the antibacterial activity of this compound against common acne-associated bacteria.
1. Materials and Reagents:
-
This compound
-
Propionibacterium acnes (e.g., ATCC 6919)
-
Staphylococcus epidermidis (e.g., ATCC 12228)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Agar/Broth for S. epidermidis, Reinforced Clostridial Medium for P. acnes)
-
Sterile petri dishes
-
Sterile 6 mm cork borer
-
Solvent for this compound (e.g., DMSO)
-
Positive control (e.g., Clindamycin solution)
-
Negative control (solvent alone)
-
Incubator (aerobic for S. epidermidis, anaerobic for P. acnes)
2. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent. Create serial dilutions to test a range of concentrations.
-
Culture the bacterial strains in their respective broths to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Prepare agar plates by pouring the appropriate molten agar into sterile petri dishes and allowing them to solidify.
-
Evenly spread the bacterial inoculum onto the surface of the agar plates using a sterile swab.
-
Using a sterile 6 mm cork borer, create wells in the agar.
-
Pipette a fixed volume (e.g., 50 µL) of the different concentrations of this compound solution, the positive control, and the negative control into separate wells.
-
Allow the plates to stand for a period (e.g., 30 minutes) to allow for diffusion of the compounds into the agar.
-
Incubate the S. epidermidis plates aerobically at 37°C for 24 hours.
-
Incubate the P. acnes plates under anaerobic conditions at 37°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Keratinocyte Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of human keratinocytes.
1. Materials and Reagents:
-
This compound
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium (e.g., DMEM with appropriate supplements)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
2. Procedure:
-
Seed HaCaT cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include wells with medium alone as a negative control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. This data can be used to determine the IC50 value (the concentration of this compound that inhibits 50% of cell proliferation).
Conclusion
This compound is a second-generation retinoid with a well-understood mechanism of action centered on the modulation of gene expression through retinoic acid receptors. While specific quantitative data on its receptor binding affinity and clinical efficacy are limited in publicly accessible literature, its profile as a topical anti-acne agent can be inferred from the extensive data available for other retinoids. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities and potential therapeutic applications of this compound.
References
An In-depth Technical Guide to the Synthesis of (2E,4E,6E,8E)-N-Ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide (Motretinide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Motretinide, a third-generation aromatic retinoid. Given the limited availability of a complete, detailed experimental protocol in published literature, this guide outlines a feasible and chemically sound synthetic route based on established methodologies for analogous compounds, primarily its carboxylic acid precursor, Acitretin. The synthesis involves a key Wittig reaction to construct the polyene backbone, followed by amidation to yield the final product. This document includes detailed, albeit theoretical, experimental protocols, tabulated data for key compounds, and visualizations of the synthetic and relevant biological pathways to aid researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound, with the systematic name (2E,4E,6E,8E)-N-Ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide, is a synthetic retinoid, an analog of retinoic acid.[1] Retinoids are a class of compounds derived from vitamin A that play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.[2][3] this compound is of significant interest in dermatology and oncology for its potential therapeutic applications.[2][3] Its mechanism of action is believed to involve interaction with retinoic acid receptors (RARs), which are nuclear transcription factors that regulate gene expression.
This guide details a proposed multi-step synthesis of this compound, providing a framework for its laboratory-scale preparation.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in two main stages:
-
Construction of the Retinoid Backbone: The synthesis of the carboxylic acid precursor, (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid (Acitretin), via a Wittig reaction.
-
Amidation: The conversion of the carboxylic acid to the corresponding N-ethyl amide, this compound.
The overall proposed synthetic scheme is depicted below.
References
Early-Stage Research on Motretinide and Oncogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motretinide, an aromatic retinoid, represents a class of synthetic vitamin A analogs investigated for their potential in oncology. Early-stage research, primarily centered on related aromatic retinoids, suggests that these compounds exert their effects by modulating key cellular processes implicated in cancer development, including proliferation, differentiation, and apoptosis. This technical guide synthesizes the available preclinical data on this compound and structurally similar aromatic retinoids, providing insights into their mechanism of action, quantitative anti-cancer activity, and the experimental methodologies employed in their evaluation. Due to the limited availability of public data specifically for this compound, this document draws upon research on the broader class of aromatic retinoids to provide a comprehensive overview for researchers in oncology and drug development.
Introduction to this compound and Aromatic Retinoids in Oncology
This compound is a second-generation synthetic retinoid characterized by an aromatic ring system, which confers increased stability and a distinct receptor binding profile compared to first-generation retinoids.[1] Retinoids, as a class, are pivotal regulators of cellular activities, and their potential in cancer therapy and prevention has been a subject of extensive research.[2][3] The anti-cancer effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4] These ligand-activated transcription factors form heterodimers (RAR/RXR) that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation affects a wide array of genes involved in critical cellular functions that are often dysregulated in cancer.[4]
While clinical research on this compound has focused on dermatological applications, its structural similarity to other aromatic retinoids with known anti-cancer properties, such as Etretinate and its active metabolite Acitretin, suggests its potential as an oncologic agent. This guide will delve into the preclinical evidence for the role of aromatic retinoids in oncogenesis, with a focus on their mechanism of action and quantifiable anti-proliferative effects.
Mechanism of Action of Aromatic Retinoids
The primary mechanism of action for aromatic retinoids, including this compound, involves the modulation of gene expression through nuclear retinoid receptors. This process can be broken down into several key steps:
-
Cellular Uptake and Binding: Retinoids are transported into the cell and bind to cellular retinoic acid-binding proteins (CRABPs), which facilitate their transport to the nucleus.
-
Nuclear Receptor Activation: In the nucleus, retinoids bind to and activate RARs and RXRs. This compound is known to interact with retinoic acid receptors (RARs).
-
Transcriptional Regulation: The activated RAR/RXR heterodimer binds to RAREs on the DNA, leading to the recruitment of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes that control cellular processes such as:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors, leading to a halt in cell proliferation.
-
Induction of Apoptosis: Activation of pro-apoptotic pathways to induce programmed cell death in cancer cells.
-
Cellular Differentiation: Promoting the differentiation of cancer cells into a more mature, less proliferative state.
-
The following diagram illustrates the generalized signaling pathway for aromatic retinoids.
Caption: Generalized Retinoid Signaling Pathway.
Quantitative Data on Anti-Cancer Activity
While specific quantitative data for this compound's anti-cancer effects are not widely published, studies on other retinoids provide valuable benchmarks. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.
Table 1: IC50 Values of Retinoids in Various Cancer Cell Lines
| Retinoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isotretinoin | RT4 | Bladder Cancer | 0.3, 3, 30 (µg/mL) | |
| Isotretinoin | 5637 | Bladder Cancer | 0.3, 3, 30 (µg/mL) | |
| Isotretinoin | T24 | Bladder Cancer | 0.3, 3, 30 (µg/mL) | |
| Fenretinide | Bel-7402 | Hepatoma | 13.1 | |
| Fenretinide | HepG2 | Hepatoma | 15.5 | |
| Fenretinide | Smmc-7721 | Hepatoma | 14.2 |
Note: The data for Isotretinoin is presented in µg/mL as per the source material.
In vivo studies using animal models provide another layer of evidence for the anti-tumor activity of retinoids. These studies often measure the percentage of tumor growth inhibition.
Table 2: In Vivo Anti-Tumor Activity of Fenretinide
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| Athymic Mouse Xenograft | Hepatoma (Bel-7402) | Fenretinide (25-100 mg/kg) | 37.2 - 57.2 |
Experimental Protocols
The following sections outline generalized protocols for key experiments used to evaluate the anti-cancer properties of retinoids like this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the retinoid (e.g., this compound) and incubated for a specified period (e.g., 24, 48, 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
The workflow for a typical cell proliferation assay is depicted below.
Caption: In Vitro Cell Proliferation Assay Workflow.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the retinoid (e.g., this compound) via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated for the treatment group relative to the control group.
The logical relationship of an in vivo xenograft study is outlined below.
Caption: In Vivo Xenograft Study Logical Flow.
Conclusion and Future Directions
Early-stage research on aromatic retinoids provides a strong rationale for investigating this compound as a potential agent in oncology. The well-established mechanism of action, involving the modulation of gene expression through RARs and RXRs to control cell fate, underscores the therapeutic potential of this class of compounds. While direct quantitative data for this compound in cancer models is currently limited in the public domain, the evidence from structurally similar retinoids is promising.
Future research should focus on:
-
In-depth preclinical evaluation of this compound: Conducting comprehensive in vitro studies across a panel of cancer cell lines to determine its IC50 values and elucidate its specific effects on cell cycle and apoptosis.
-
In vivo efficacy studies: Utilizing various animal models of cancer to assess the anti-tumor efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic profile of this compound.
-
Identification of predictive biomarkers: Investigating which cancer types and patient populations are most likely to respond to this compound therapy, potentially by examining RAR and RXR expression levels or the status of downstream signaling pathways.
A deeper understanding of this compound's specific interactions with oncogenic pathways will be crucial for its potential translation into clinical applications for cancer treatment and prevention.
References
- 1. Retinoids in cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoids and Rexinoids in Cancer Prevention: From Laboratory to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review [mdpi.com]
- 4. What is this compound used for? [synapse.patsnap.com]
The Discovery and Development of Motretinide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motretinide (also known as Ro 11-1430 or by its trade name Tasmaderm) is a synthetic, second-generation retinoid developed for the topical treatment of dermatological conditions, primarily acne vulgaris. As a derivative of retinoic acid, its mechanism of action is centered on the modulation of gene expression through nuclear retinoic acid receptors (RARs). This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound, supplemented with available clinical data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for professionals in the field of drug development and dermatological research.
Introduction and Discovery
This compound emerged from the broader research into retinoids, which are a class of compounds derived from vitamin A, known for their profound effects on cellular growth, differentiation, and proliferation.[1] The development of synthetic retinoids was driven by the need to improve the therapeutic index of naturally occurring retinoids like tretinoin (all-trans-retinoic acid), aiming for better efficacy and reduced local irritation.
This compound was developed by Hoffmann-La Roche in the 1970s.[2] The synthesis of this aromatic analog of retinoic acid was first detailed in patents filed by W. Bollag et al. While specific, step-by-step synthesis protocols are proprietary and primarily contained within patent literature, the key innovation was the creation of a molecule that could offer a therapeutic effect comparable to existing retinoids but with an improved tolerability profile.
Mechanism of Action: Retinoid Signaling Pathway
Like other retinoids, this compound exerts its effects by acting as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] These receptors are transcription factors that regulate the expression of a wide array of genes.
The signaling cascade is initiated when this compound enters the target cell, such as a keratinocyte, and binds to RARs. This binding event induces a conformational change in the receptor, leading to the formation of a heterodimer with an RXR. This RAR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3] The binding of this complex to RAREs modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, leading to the therapeutic effects observed in acne and psoriasis.[3]
Preclinical Development
Detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. The following information is based on the general profile of topical retinoids and available data for related compounds.
Pharmacokinetics
The pharmacokinetic profile of topical retinoids is characterized by low systemic absorption. The majority of the applied drug remains in the epidermis and dermis, which is desirable for treating skin conditions while minimizing systemic side effects. Any absorbed drug is typically metabolized in the liver and excreted.
Toxicology
Preclinical toxicology studies for retinoids generally focus on local irritation and teratogenicity. Oral administration of retinoids has been shown to be teratogenic in animals. However, topical application of retinoids like tretinoin has not been found to induce developmental malformations in laboratory animals, as the systemic absorption is low. This compound is also noted to have teratogenic activity, and its use in pregnancy is contraindicated.
Clinical Development
This compound has been evaluated in several clinical trials, primarily for the treatment of acne vulgaris. These studies have often compared its efficacy and tolerability to existing treatments like tretinoin and benzoyl peroxide.
Efficacy in Acne Vulgaris
Clinical trials have demonstrated that this compound is an effective treatment for acne vulgaris. A double-blind, randomized trial comparing 0.1% this compound lotion with 0.05% retinoic acid lotion in 31 patients with acne vulgaris found that both treatments were approximately equally effective in reducing the number of acne lesions over a 6-8 week period.
Another open study involving 30 patients with papulopustular acne compared 0.1% this compound cream with 5% benzoyl peroxide gel over 8 weeks. The results were reported as "good" in both treatment groups, with no significant difference in the reduction of acne lesions between the two.
Tolerability and Safety
A key advantage of this compound highlighted in clinical studies is its improved tolerability compared to other topical retinoids. In the comparative trial against retinoic acid, side effects such as erythema, desquamation, and burning were significantly less frequent with this compound.
The study comparing this compound to benzoyl peroxide also reported better tolerability for this compound. While 73% of patients treated with benzoyl peroxide experienced local irritation, only one case of a flare-up reaction was reported in the this compound group.
A multicenter, double-blind trial in 29 patients with acne vulgaris who could not tolerate daily application of retinoic acid found that 0.1% this compound cream was better than placebo and was well-tolerated.
| Clinical Trial Data Summary | This compound (Ro 11-1430) | Comparator | Key Findings |
| Efficacy | |||
| Christiansen et al., 1976 | 0.1% Lotion | 0.05% Retinoic Acid Lotion | Approximately equal efficacy in reducing acne lesions. |
| Lassus et al., 1984 | 0.1% Cream | 5% Benzoyl Peroxide Gel | "Good" results in both groups with no significant difference in lesion count reduction. |
| Christiansen et al., 1979 | 0.1% Cream | Placebo Cream | Better response with this compound than placebo in patients intolerant to retinoic acid. |
| Tolerability | |||
| Christiansen et al., 1976 | 0.1% Lotion | 0.05% Retinoic Acid Lotion | Significantly less erythema, desquamation, and burning with this compound. |
| Lassus et al., 1984 | 0.1% Cream | 5% Benzoyl Peroxide Gel | This compound was well-tolerated (1 case of irritation) vs. 73% of patients with irritation in the benzoyl peroxide group. |
| Christiansen et al., 1979 | 0.1% Cream | Placebo Cream | Both treatments were well-tolerated with no significant difference in local side effects. |
Experimental Protocols: A Generalized Approach
Specific, detailed experimental protocols for the pivotal this compound clinical trials are not fully available. The following represents a generalized workflow for a Phase III clinical trial of a topical retinoid for acne vulgaris, based on common practices in the field.
Study Design
A typical Phase III trial would be a multicenter, randomized, double-blind, vehicle-controlled study.
Patient Population
Participants would be male and female subjects (typically aged 12 and older) with a clinical diagnosis of facial acne vulgaris of a specified severity (e.g., moderate), with a minimum number of inflammatory and non-inflammatory lesions at baseline.
Treatment
Subjects would be randomized to receive either the active treatment (e.g., this compound 0.1% cream) or a vehicle cream, applied once daily for a specified duration (e.g., 12 weeks).
Efficacy and Safety Assessments
-
Primary Efficacy Endpoints:
-
Mean percent change in inflammatory and non-inflammatory lesion counts from baseline to the end of the study.
-
Success rate based on an Investigator's Global Assessment (IGA) scale (e.g., proportion of subjects rated 'clear' or 'almost clear').
-
-
Safety and Tolerability Endpoints:
-
Assessment of local tolerability (e.g., erythema, scaling, dryness, stinging/burning) on a graded scale.
-
Monitoring and recording of all adverse events.
-
Conclusion
This compound represents a significant development in the history of topical retinoids, offering a therapeutic option for acne vulgaris with a favorable tolerability profile compared to its predecessors. Its mechanism of action, centered on the modulation of gene expression via RARs, is characteristic of the retinoid class. While detailed quantitative data from its early clinical trials are not as extensively published as for more recent drugs, the available evidence consistently points to its efficacy and, notably, its improved local tolerance. This technical guide provides a foundational understanding of this compound's discovery and development, intended to aid researchers and clinicians in the ongoing pursuit of improved dermatological therapies.
References
- 1. Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Journey of Motretinide in Animal Models: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide, a synthetic retinoid also known by its developmental code Ro 11-1430, has been investigated for its potential therapeutic applications. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—and its metabolic fate is fundamental for its development and clinical translation. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in animal models, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Pharmacokinetics of this compound
The available pharmacokinetic data for this compound in animal models is primarily derived from a key study in NMRI mice. This section summarizes the findings from this research.
Key Pharmacokinetic Parameters
A pivotal study by Reiners et al. (1988) investigated the transplacental pharmacokinetics of a single 100 mg/kg oral dose of this compound in NMRI mice on day 11 of gestation. The study revealed that this compound is metabolized to etretin. While specific pharmacokinetic parameters for this compound itself were not detailed in the abstract, the study provided a comparative analysis of the resulting etretin levels.
Table 1: Comparative Embryonic Pharmacokinetics of Etretin after Oral Administration of this compound and Etretinate in NMRI Mice
| Compound Administered | Dose (mg/kg) | Animal Model | Peak Embryonic Concentration (Cmax) of Etretin | Area Under the Curve (AUC) of Etretin in Embryo |
| This compound | 100 | NMRI Mice | Approx. 5-fold lower than after Etretinate | Approx. 5-fold lower than after Etretinate |
| Etretinate | 100 | NMRI Mice | - | - |
Source: Reiners J, et al. Reproductive Toxicology, 1988.
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its pharmacological profile. The primary metabolic pathway identified in animal models is the conversion to its active metabolite, etretin.
Metabolic Pathway
The conversion of this compound to etretin involves the hydrolysis of the ethyl amide group to a carboxylic acid. This metabolic step is crucial as etretin is a known teratogen, and its formation is a key factor in the safety assessment of this compound.
Below is a diagram illustrating the metabolic conversion of this compound to etretin.
Caption: Metabolic conversion of this compound to Etretin.
Experimental Protocols
This section details the methodologies employed in the key study investigating the pharmacokinetics of this compound in an animal model.
Animal Model and Dosing
-
Animal Species: NMRI mice
-
Dosage: A single oral dose of 100 mg/kg of this compound was administered.
-
Time of Administration: Day 11 of gestation.
Sample Collection and Analysis
-
Biological Samples: Embryonic tissues were collected for analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was utilized to quantify the concentrations of this compound and its metabolite, etretin, in the biological samples.
The general workflow for such a pharmacokinetic study is outlined in the diagram below.
Caption: General workflow for a pharmacokinetic study.
Discussion and Future Directions
The available data on the pharmacokinetics and metabolism of this compound in animal models is limited, with the study by Reiners et al. (1988) being the primary source of information. This study establishes the key metabolic conversion of this compound to etretin and provides a semi-quantitative assessment of the resulting embryonic exposure in mice.
However, a more comprehensive understanding of this compound's pharmacokinetic profile is necessary for a complete risk-benefit assessment. Future research should focus on:
-
Detailed Pharmacokinetic Profiling: Conducting studies to determine the full pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of this compound and its metabolites in various animal species (e.g., rats, dogs) and in different biological matrices (plasma, various tissues).
-
Metabolite Identification: A more thorough investigation of the metabolic fate of this compound to identify any other potential metabolites besides etretin.
-
Dose-Response Studies: Evaluating the pharmacokinetics of this compound at different dose levels to assess dose proportionality.
-
Repeated Dose Studies: Investigating the pharmacokinetic profile of this compound following multiple-dose administration to understand its accumulation potential.
By addressing these knowledge gaps, a more complete picture of the pharmacokinetic and metabolic properties of this compound can be established, which is essential for guiding its potential future development.
Methodological & Application
Application Notes and Protocols for Motretinide Topical Formulation in In-Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide, a synthetic retinoid, has demonstrated significant potential in the treatment of various dermatological conditions due to its ability to modulate cellular differentiation, proliferation, and apoptosis.[1] As a derivative of vitamin A, it interacts with retinoic acid receptors (RARs) in the skin to regulate gene expression.[1] These application notes provide detailed protocols for the preparation and in-vivo evaluation of a topical this compound formulation in mouse models of skin cancer and psoriasis. While specific quantitative data for this compound is limited in publicly available literature, representative data from studies on the closely related retinoid, Tretinoin, is presented to illustrate the expected outcomes and data presentation formats.
Mechanism of Action
This compound exerts its effects by binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes. This regulation of gene expression leads to a normalization of skin cell turnover, making it effective in conditions characterized by dysregulated cell growth such as acne and psoriasis.[1] Additionally, this compound possesses anti-inflammatory properties.[1]
Signaling Pathway of this compound in Keratinocytes
The binding of this compound to RARs can influence other key signaling pathways involved in inflammation and cell proliferation, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). The following diagram illustrates the proposed signaling cascade.
I. Topical Formulation Preparation
While a specific registered formulation for research-grade topical this compound is not widely published, a stable and effective emulgel formulation can be prepared based on established methods for other retinoids like Tretinoin.[2]
Protocol: Preparation of 0.1% this compound Emulgel
Materials:
-
This compound powder
-
Carbopol 940
-
Liquid Paraffin
-
Span 20
-
Tween 20
-
Propylene Glycol
-
Ethanol
-
Methylparaben
-
Propylparaben
-
Purified Water
-
Sodium Hydroxide (0.5 N)
Equipment:
-
Magnetic stirrer with heating plate
-
Homogenizer
-
pH meter
-
Weighing balance
Procedure:
-
Oil Phase Preparation: Dissolve this compound (0.1 g) in a mixture of liquid paraffin (7.5 g), Span 20 (2 g), and Tween 20 (0.5 g). Heat the mixture to 70-80°C.
-
Aqueous Phase Preparation: In a separate beaker, dissolve methylparaben (0.15 g) and propylparaben (0.05 g) in propylene glycol (5 g). Add this to purified water (up to 100 g) and heat to 70-80°C.
-
Emulsion Formation: Add the oil phase to the aqueous phase with continuous stirring at 500 rpm until it cools to room temperature.
-
Gel Base Preparation: Disperse Carbopol 940 (1 g) in a sufficient amount of purified water with continuous stirring.
-
Emulgel Formation: Incorporate the prepared emulsion into the gel base with gentle stirring until a homogenous emulgel is formed.
-
pH Adjustment: Adjust the pH of the emulgel to 6.5-6.8 using 0.5 N sodium hydroxide.
-
Storage: Store the final formulation in an airtight, light-resistant container at 4°C.
II. In-Vivo Mouse Models and Experimental Protocols
The following protocols describe the use of the this compound topical formulation in two common mouse models for dermatological research: the chemically-induced skin carcinogenesis model and the imiquimod-induced psoriasis model.
A. Chemically-Induced Skin Carcinogenesis Model
This model is used to evaluate the potential of this compound to prevent or treat the development of skin tumors. A two-stage carcinogenesis protocol using a single application of a carcinogen (initiator) followed by repeated applications of a tumor promoter is commonly employed.
Animals:
-
Female SENCAR or CD-1 mice, 6-8 weeks old.
Materials:
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (as vehicle for DMBA and TPA)
-
0.1% this compound Emulgel (prepared as described above)
-
Vehicle Control Emulgel (prepared without this compound)
Procedure:
-
Acclimatization: House the mice for at least one week before the start of the experiment.
-
Initiation: Shave the dorsal skin of the mice. Two days later, apply a single topical dose of DMBA (e.g., 100 nmol in 200 µL acetone).
-
Promotion: One week after initiation, begin the promotion phase. Apply TPA (e.g., 5 nmol in 200 µL acetone) topically to the same area twice a week for 20 weeks.
-
Treatment: Concurrently with the promotion phase, apply the 0.1% this compound emulgel or the vehicle control emulgel (e.g., 100 µL) to the shaved dorsal area on the days when TPA is not applied.
-
Tumor Monitoring: Observe the mice weekly for the appearance of skin papillomas. Record the number of tumors (multiplicity) and the percentage of mice with tumors (incidence). Measure the diameter of each tumor with calipers.
-
Endpoint Analysis: At the end of the study (e.g., 20 weeks), euthanize the mice. Excise the tumors and surrounding skin for histopathological analysis (H&E staining) and molecular analysis (e.g., qPCR for proliferation and inflammation markers).
Table 1: Effect of Topical Retinoid Treatment on DMBA/TPA-Induced Skin Tumorigenesis
| Treatment Group | Tumor Incidence (%) | Average Tumor Multiplicity (tumors/mouse) | Average Tumor Volume (mm³) |
| Vehicle Control | 95 | 12.5 ± 2.1 | 35.2 ± 5.4 |
| 0.025% Tretinoin | 60 | 5.8 ± 1.5 | 15.7 ± 3.8* |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is illustrative and based on findings from various studies on topical retinoids.
B. Imiquimod-Induced Psoriasis-Like Dermatitis Model
This model is used to assess the anti-inflammatory and anti-proliferative effects of this compound in a psoriasis-like condition.
Animals:
-
BALB/c or C57BL/6 mice, 8-12 weeks old.
Materials:
-
Imiquimod cream (5%)
-
0.1% this compound Emulgel
-
Vehicle Control Emulgel
Procedure:
-
Acclimatization: House the mice for at least one week prior to the experiment.
-
Induction: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 6 consecutive days.
-
Treatment: Two hours after each imiquimod application, topically administer 100 µL of either the 0.1% this compound emulgel or the vehicle control emulgel to the inflamed skin.
-
Clinical Scoring: Score the severity of the skin inflammation daily based on the Psoriasis Area and Severity Index (PASI). Evaluate erythema, scaling, and thickness on a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The cumulative score reflects the overall severity.
-
Endpoint Analysis: On day 7, euthanize the mice.
-
Histopathology: Collect skin biopsies for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.
-
Note: The following table presents an illustrative format for quantitative data from an imiquimod-induced psoriasis study.
Table 2: Effect of Topical this compound on Imiquimod-Induced Psoriasis-Like Dermatitis
| Treatment Group | Cumulative PASI Score (Day 6) | Epidermal Thickness (µm) | Skin IL-17 Level (pg/mg tissue) |
| Naive (No Treatment) | 0 | 15.2 ± 2.5 | 5.1 ± 1.2 |
| Imiquimod + Vehicle | 10.5 ± 1.2 | 110.8 ± 12.3 | 85.6 ± 9.8 |
| Imiquimod + 0.1% this compound | 4.2 ± 0.8 | 45.3 ± 6.7 | 25.4 ± 4.1* |
Data are presented as mean ± SEM. *p < 0.05 compared to Imiquimod + Vehicle. Data is illustrative.
III. Pharmacokinetic Studies
To understand the absorption, distribution, and retention of this compound in the skin, pharmacokinetic studies in hairless mice are recommended.
Protocol: Topical Pharmacokinetics in Hairless Mice
Animals:
-
Hairless mice (SKH-1 or similar strain), 8-10 weeks old.
Materials:
-
Radiolabeled ([³H] or [¹⁴C]) this compound (if available) or a validated LC-MS/MS method for unlabeled this compound.
-
0.1% this compound Emulgel.
Procedure:
-
Apply a single dose of the this compound emulgel to a defined area on the dorsal skin of the mice.
-
At various time points (e.g., 1, 2, 4, 8, 12, and 24 hours) post-application, euthanize a cohort of mice.
-
Excise the treated skin area.
-
Separate the epidermis from the dermis.
-
Extract this compound from the epidermis, dermis, and any remaining formulation on the skin surface using an appropriate solvent (e.g., methanol/acetonitrile).
-
Quantify the concentration of this compound in each compartment using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.
Data Presentation: Representative Pharmacokinetic Data
Note: The following table provides an example of how to present pharmacokinetic data, based on studies of other topical retinoids.
Table 3: Skin Concentration of Retinoid Following a Single Topical Application
| Time (hours) | Epidermal Concentration (ng/mg tissue) | Dermal Concentration (ng/mg tissue) |
| 1 | 150.2 ± 25.8 | 35.6 ± 8.1 |
| 4 | 98.5 ± 15.3 | 45.2 ± 6.9 |
| 8 | 55.1 ± 9.7 | 30.8 ± 5.4 |
| 24 | 10.3 ± 3.1 | 8.9 ± 2.5 |
Data are presented as mean ± SEM. Data is illustrative.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of topical this compound formulations in relevant in-vivo mouse models. The provided protocols for formulation, disease induction, treatment, and analysis, along with the templates for data presentation, are intended to guide researchers in designing and executing robust studies. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the use of analogous data from other retinoids offers valuable insight into the expected outcomes and the methodologies for their assessment. Further research is warranted to generate specific data for this compound to fully characterize its therapeutic potential.
References
Protocol for dissolving Motretinide for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motretinide, a synthetic retinoid, is a potent modulator of cellular differentiation, proliferation, and apoptosis. Its mechanism of action, mediated through nuclear retinoic acid receptors, makes it a valuable compound for in vitro studies across various research fields, including dermatology and oncology. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound for cell culture applications, along with guidelines for storage and use to ensure compound stability and efficacy.
Data Presentation: Solubility and Recommended Concentrations
Successful cell culture experiments with this compound hinge on proper preparation of the compound. Due to its hydrophobic nature, this compound requires an organic solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. The following table summarizes key quantitative data for dissolving and using this compound in cell culture experiments.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, cell culture grade DMSO should be used. |
| Stock Solution Concentration | 1-100 mM | Preparation of a high-concentration stock allows for minimal solvent introduction into the final culture medium. |
| Final DMSO Concentration in Media | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO should be as low as possible. A concentration of 0.1% is considered safe for most cell lines.[1] |
| Working Concentration in Media | Varies by cell type and application | Effective concentrations for retinoids in cell culture can range from 500 nM to 1 µM.[2] However, optimal concentration should be determined empirically for each cell line and experimental endpoint. |
| Storage of Stock Solution | -20°C | Aliquot stock solutions into light-protected tubes to avoid repeated freeze-thaw cycles. |
| Stability of Stock Solution | Up to 6 months at -20°C | While some sources suggest long-term stability[3], others recommend preparing fresh solutions for optimal activity, as retinoids can be unstable.[4] |
Experimental Protocol: Dissolving this compound for Cell Culture
This protocol details the steps for preparing a this compound stock solution in DMSO and its subsequent dilution into cell culture medium.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Pre-warmed cell culture medium (with or without serum)
-
Sterile, low-protein binding syringe filter (0.2 µm)
Procedure:
-
Prepare Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution).
-
To aid dissolution, the solution can be gently warmed to 37°C for 2-5 minutes.[3] Mix by vortexing or gentle pipetting until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store Stock Solution:
-
Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes the exposure of the compound to light and air and avoids degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Prepare Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the this compound stock solution at 37°C immediately before use.
-
Pre-warm the cell culture medium to 37°C. This is crucial to prevent the precipitation of the hydrophobic compound upon dilution.
-
Slowly add the thawed this compound stock solution to the pre-warmed medium while gently swirling. It is critical to ensure that the final DMSO concentration in the medium remains below 0.5%.
-
For best results and to ensure sterility, filter the final supplemented medium through a 0.2 µm low-protein binding syringe filter before adding it to the cells.
-
Important Considerations:
-
Light Sensitivity: this compound, like other retinoids, is sensitive to light. All steps should be performed with minimal light exposure. Use amber or foil-wrapped tubes and dim lighting whenever possible.
-
Stability in Media: Retinoids are more stable in media containing serum compared to serum-free conditions. For experiments in serum-free media, the addition of bovine serum albumin (BSA) may enhance stability. It is recommended to prepare fresh supplemented media for each experiment.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Mandatory Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for dissolving and preparing this compound for cell culture experiments.
Signaling Pathway of this compound
Caption: Canonical signaling pathway of this compound via nuclear retinoic acid receptors.
References
Application Notes and Protocols for HPLC Analysis of Motretinide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide, an aromatic retinoid, is a third-generation derivative of vitamin A.[1][2] Like other retinoids, it is investigated for its role in regulating cell proliferation and differentiation, making it a compound of interest in dermatology and oncology.[2] Accurate and sensitive analytical methods are crucial for the pharmacokinetic and metabolic studies of this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its putative metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC).
Given the limited publicly available data specific to this compound, the methodologies presented here are adapted from established and validated methods for structurally similar aromatic retinoids, such as etretinate and acitretin.[3][4] These protocols provide a strong foundation for developing and validating a specific method for this compound analysis.
Metabolic Pathway of this compound
The metabolism of aromatic retinoids like etretinate and acitretin primarily involves hydrolysis of ester groups, isomerization, and oxidation. Based on these known pathways, a putative metabolic pathway for this compound is proposed. This compound, being an N-ethyl amide, may undergo de-ethylation to its corresponding carboxylic acid metabolite. Further metabolism may involve isomerization of the polyene chain and oxidation of the aromatic ring.
Caption: Putative metabolic pathway of this compound.
Experimental Workflow for HPLC Analysis
A typical workflow for the HPLC analysis of this compound and its metabolites from a biological matrix (e.g., plasma) involves sample preparation, chromatographic separation, and detection.
Caption: Experimental workflow for HPLC analysis.
HPLC Method Protocol
This protocol is adapted from methods for the analysis of etretinate and acitretin and should be validated for this compound.
1. Materials and Reagents
-
This compound reference standard
-
Putative metabolite reference standards (if available)
-
Internal Standard (IS) (e.g., another aromatic retinoid not present in the sample)
-
HPLC-grade acetonitrile, methanol, isopropanol, and water
-
Glacial acetic acid or formic acid
-
Human plasma (or other biological matrix)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, and column oven
-
UV/Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Starting Point)
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 10 min, hold for 2 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 350-360 nm or MS/MS (MRM mode) |
| Injection Volume | 20 µL |
4. Sample Preparation
-
To 200 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and inject into the HPLC system.
5. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and its metabolites.
-
Process the calibration standards using the same sample preparation procedure.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Quantify the analytes in the unknown samples using the regression equation from the calibration curve.
Method Validation Parameters (Based on ICH Guidelines)
The following tables summarize the target validation parameters for the HPLC method. The values are based on typical requirements for bioanalytical method validation and published data for similar retinoids.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | ≥ 0.995 |
| Metabolite M1 | 1 - 1000 | ≥ 0.995 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Precision (%CV) | Accuracy (%Recovery) |
| This compound | LLOQ | ≤ 20% | 80 - 120% |
| Low QC | ≤ 15% | 85 - 115% | |
| Mid QC | ≤ 15% | 85 - 115% | |
| High QC | ≤ 15% | 85 - 115% | |
| Metabolite M1 | LLOQ | ≤ 20% | 80 - 120% |
| Low QC | ≤ 15% | 85 - 115% | |
| Mid QC | ≤ 15% | 85 - 115% | |
| High QC | ≤ 15% | 85 - 115% |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 80% | 85 - 115% |
| Metabolite M1 | > 80% | 85 - 115% |
Table 5: Stability
| Stability Condition | Acceptance Criteria |
| Bench-top (24h, RT) | ± 15% of initial concentration |
| Freeze-thaw (3 cycles) | ± 15% of initial concentration |
| Long-term (-80°C, 1 month) | ± 15% of initial concentration |
LC-MS/MS for Enhanced Sensitivity and Specificity
For higher sensitivity and specificity, especially for the analysis of metabolites at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.
Table 6: Example MRM Transitions for LC-MS/MS Analysis (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 354.2 | [To be determined experimentally] |
| Metabolite M1 | [M-C₂H₅+H]⁺ | [To be determined experimentally] |
| Internal Standard | [To be determined] | [To be determined] |
Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of the analytical standards into the mass spectrometer.
Conclusion
The protocols and data presented provide a comprehensive guide for the development and validation of an HPLC method for the quantitative analysis of this compound and its putative metabolites. While specific experimental optimization and validation are essential, the provided information, based on established methods for structurally related aromatic retinoids, offers a robust starting point for researchers in the field of drug metabolism and pharmacokinetics. The use of LC-MS/MS is highly recommended for achieving the sensitivity and specificity required for detailed metabolic profiling and pharmacokinetic studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Determination of isotretinoin or etretinate and their major metabolites in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Motretinide in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide, a synthetic retinoid, is a potent modulator of epithelial cell growth and differentiation.[1][2] Its mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of genes involved in cellular processes like proliferation, differentiation, and apoptosis.[1][2] These characteristics make this compound a compound of interest for treating various dermatological conditions, including acne and psoriasis.[1] Three-dimensional (3D) skin equivalent models offer a physiologically relevant in vitro platform for evaluating the efficacy and safety of topical agents like this compound, providing a valuable tool in preclinical drug development and reducing the reliance on animal testing.
These application notes provide a comprehensive guide for utilizing this compound in 3D skin equivalent models, covering experimental protocols, data interpretation, and visualization of key cellular pathways.
Key Applications
-
Efficacy Testing: Assessing the therapeutic potential of this compound for hyperproliferative and inflammatory skin disorders.
-
Mechanism of Action Studies: Elucidating the molecular pathways modulated by this compound in a human-like skin environment.
-
Safety and Toxicity Assessment: Evaluating the potential for skin irritation and other adverse effects.
-
Formulation Optimization: Comparing the delivery and efficacy of different this compound formulations.
Data Presentation: Quantitative Effects of Retinoids on 3D Skin Equivalents
The following tables summarize the expected quantitative effects of retinoids on 3D skin equivalent models. Note: Specific quantitative data for this compound in 3D skin models is limited in publicly available literature. The data presented below is based on studies using closely related retinoids, such as Tretinoin and Retinoic Acid, and should be considered as a predictive reference for effects that may be observed with this compound.
Table 1: Histological and Morphological Changes
| Parameter | Treatment Group | Expected Change vs. Control | Reference Compound |
| Epidermal Thickness (µm) | Retinoid (0.025% - 0.1%) | ↑ (Increase) | Tretinoin |
| Stratum Corneum Thickness (µm) | Retinoid (0.05%) | ↑ or ↓ (Variable) | Isotretinoin |
| Keratinocyte Proliferation (Ki67+ cells) | Retinoid | ↑ (Increase) in basal layer | Retinoic Acid |
| Cell Viability (%) | Retinoid (up to 10µM) | No significant change or slight ↓ | Retinoic Acid |
Table 2: Gene Expression Changes (qPCR)
| Gene | Function | Expected Change in Expression | Reference Compound |
| KRT4, KRT13, KRT19 | Keratins (differentiation markers) | ↑ (Upregulation) | Retinoic Acid |
| COL1A1, COL3A1 | Collagen synthesis | ↑ (Upregulation) | Retinoic Acid |
| MMP-1, MMP-3 | Matrix Metalloproteinases (collagen degradation) | ↓ (Downregulation) | Tretinoin |
| FLG (Filaggrin) | Epidermal barrier function | ↑ (Upregulation) | Retinoic Acid |
Table 3: Protein Expression Changes (Western Blot / Immunofluorescence)
| Protein | Function | Expected Change in Expression | Reference Compound |
| Keratin 10 (K10) | Suprabasal keratinocyte differentiation | ↑ (Upregulation) | Retinoic Acid |
| Loricrin | Cornified envelope formation | ↑ (Upregulation) | Retinoic Acid |
| Collagen I | Dermal matrix protein | ↑ (Upregulation) | Retinoic Acid |
| MMP-13 | Matrix Metalloproteinase | ↓ (Downregulation) | Tretinoin |
Experimental Protocols
The following are detailed protocols for the application and analysis of this compound in commercially available or in-house developed 3D skin equivalent models.
Protocol 1: Topical Application of this compound
This protocol outlines the procedure for applying a topical formulation of this compound to a 3D skin equivalent model.
Materials:
-
3D skin equivalent models (e.g., EpiDerm™, SkinEthic™, or similar)
-
This compound formulation (e.g., cream, gel) at desired concentrations
-
Vehicle control (formulation without this compound)
-
Phosphate-buffered saline (PBS), sterile
-
Positive displacement pipette or similar application device
-
Cell culture incubator (37°C, 5% CO₂)
-
Assay medium provided by the skin model manufacturer
Procedure:
-
Model Equilibration: Upon receipt, equilibrate the 3D skin models in the provided assay medium for at least 1 hour in a cell culture incubator.
-
Application of Test Substance:
-
Carefully remove the assay medium from the top of the tissue culture insert.
-
Using a positive displacement pipette, apply a precise amount (typically 10-20 µL or 10-20 mg) of the this compound formulation or vehicle control directly onto the surface of the stratum corneum.
-
Ensure even distribution of the substance across the entire surface of the skin equivalent.
-
-
Incubation: Return the treated models to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Removal of Test Substance: After the incubation period, gently wash the surface of the skin models twice with sterile PBS to remove any remaining formulation.
-
Post-incubation: Add fresh assay medium to the bottom of the culture well and return the models to the incubator for a post-incubation period if required by the subsequent analysis (e.g., 24 hours for recovery before viability testing).
Protocol 2: Histological Analysis
This protocol describes the preparation of treated 3D skin models for histological examination.
Materials:
-
Treated and control 3D skin models
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Fixation: Fix the skin models in 10% neutral buffered formalin for 24 hours at room temperature.
-
Dehydration and Clearing: Dehydrate the fixed tissues through a graded series of ethanol (70%, 95%, 100%) and clear with xylene.
-
Embedding: Embed the tissues in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Analysis: Examine the stained sections under a light microscope to assess epidermal thickness, stratum corneum integrity, and overall tissue morphology.
Protocol 3: Gene Expression Analysis by qPCR
This protocol details the quantification of gene expression changes in response to this compound treatment.
Materials:
-
Treated and control 3D skin models
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes (e.g., KRT10, COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH, B2M)
-
qPCR instrument
Procedure:
-
RNA Extraction: Homogenize the 3D skin models and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
Protocol 4: Protein Expression Analysis by Western Blot
This protocol describes the detection and quantification of specific proteins in treated 3D skin models.
Materials:
-
Treated and control 3D skin models
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Keratin 10, anti-Collagen I, anti-MMP-13)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the 3D skin models in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway of this compound in Keratinocytes
Caption: this compound signaling pathway in keratinocytes.
Experimental Workflow for Assessing this compound Effects
Caption: Experimental workflow for this compound assessment.
Logical Relationship of this compound's Molecular and Cellular Effects
Caption: this compound's molecular to cellular effects.
References
- 1. Skin retinoid concentrations are modulated by CYP26AI expression restricted to basal keratinocytes in normal human skin and differentiated 3D skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of skin irritation and corrosion properties of graphene-related materials on a 3D epidermis - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Gene Expression Analysis in Response to Motretinide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motretinide is a synthetic retinoid, a derivative of vitamin A, utilized in dermatology for the treatment of various skin conditions, including acne and psoriasis.[1] Its mechanism of action is centered on the modulation of gene expression, which influences key cellular processes such as proliferation, differentiation, and apoptosis.[2] Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its therapeutic effects and for the development of novel targeted therapies. These application notes provide an overview of the molecular pathways affected by retinoids and protocols for analyzing gene expression changes in response to treatment.
Molecular Mechanism of Action
This compound exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] These receptors form heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[2] This interaction initiates a cascade of molecular events that alter cellular behavior.
Key signaling pathways and transcription factors influenced by retinoids include:
-
p53 Signaling: Retinoids have been shown to upregulate the expression of the tumor suppressor protein p53.[2] p53 plays a critical role in cell cycle arrest, DNA repair, and apoptosis, contributing to the anti-proliferative effects of this compound.
-
FoxO1 Signaling: The transcription factor FoxO1 is another important target. Retinoids can enhance the expression of FoxO1, which is involved in the regulation of apoptosis and cell cycle progression.
-
Lipid Metabolism: A significant effect of retinoid treatment is the downregulation of genes involved in lipid synthesis, leading to a reduction in sebum production. This is a key mechanism in the treatment of acne.
-
Inflammation and Immune Response: Retinoids can modulate the expression of genes involved in inflammation, including cytokines and chemokines, contributing to their anti-inflammatory properties.
Data Presentation: Gene Expression Changes in Response to Retinoid Treatment
The following tables summarize the differential gene expression observed in human sebocytes and skin biopsies following treatment with Isotretinoin. This data, sourced from publicly available microarray datasets (GEO accession numbers GSE10432 and GSE10433), provides insights into the potential gene targets of this compound.
Table 1: Differentially Expressed Genes in Human Sebocytes (SEB-1) Treated with Isotretinoin (0.1 µM for 72 hours)
| Gene Symbol | Gene Name | Regulation | Fold Change (log2) | Function |
| Upregulated | ||||
| LCN2 | Lipocalin 2 | Up | > 2.0 | Apoptosis, innate immunity |
| TIG1 | Tazarotene-induced gene 1 | Up | > 1.5 | Tumor suppressor |
| SERPINB2 | Serpin Family B Member 2 | Up | > 1.5 | Serine protease inhibitor, tissue remodeling |
| Downregulated | ||||
| FADS2 | Fatty Acid Desaturase 2 | Down | < -1.5 | Lipid metabolism |
| SCD | Stearoyl-CoA Desaturase | Down | < -1.5 | Lipid metabolism |
| INSIG1 | Insulin Induced Gene 1 | Down | < -1.0 | Lipid metabolism |
Table 2: Differentially Expressed Genes in Human Skin Biopsies after 1 Week of Oral Isotretinoin Treatment
| Gene Symbol | Gene Name | Regulation | Fold Change (log2) | Function |
| Upregulated | ||||
| KRT4 | Keratin 4 | Up | > 1.0 | Differentiation |
| S100A7 | S100 Calcium Binding Protein A7 | Up | > 1.0 | Inflammation |
| TGM1 | Transglutaminase 1 | Up | > 1.0 | Differentiation |
| Downregulated | ||||
| IGFBP3 | Insulin-like growth factor-binding protein 3 | Down | < -1.0 | Growth regulation, apoptosis |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | Down | < -1.0 | Metabolism |
Experimental Protocols
The following are detailed protocols for the analysis of gene expression in response to this compound treatment.
Protocol 1: Cell Culture and this compound Treatment of Human Keratinocytes (HaCaT cells)
-
Cell Culture:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 70-80% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed HaCaT cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: RNA Isolation
-
Cell Lysis:
-
After treatment, aspirate the medium from the wells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent (or a similar RNA lysis buffer) to each well and lyse the cells by pipetting up and down.
-
-
RNA Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
-
RNA Precipitation and Washing:
-
Add 500 µL of isopropanol to the aqueous phase, mix gently, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol and air-dry the RNA pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR Reaction:
-
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qRT-PCR reaction in a real-time PCR system with the appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels in this compound-treated samples to the vehicle-treated controls.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Gene Expression Analysis Workflow.
References
Application of Motretinide in Psoriasis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation, aberrant differentiation, and infiltration of immune cells.[1] Motretinide, a synthetic retinoid and a derivative of vitamin A, has shown potential in dermatological applications due to its ability to modulate cellular proliferation and differentiation.[2] Like other retinoids, this compound's mechanism of action involves interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] The binding of this compound to these receptors leads to the formation of heterodimers that regulate the transcription of specific genes involved in inflammation and cellular growth, making it a compound of interest for psoriasis research.[2][3] In psoriatic conditions, this compound helps to normalize the rapid growth of keratinocytes and reduce inflammation.
These application notes provide detailed protocols for utilizing this compound in established in vivo and in vitro psoriasis research models. The methodologies described are based on standard models used in psoriasis research, such as the Imiquimod (IMQ)-induced mouse model and human keratinocyte (HaCaT) cell cultures. While specific preclinical data for this compound is limited in publicly available literature, the presented data tables are illustrative templates based on expected outcomes for retinoids in such studies.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to Retinoic Acid Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of psoriasis, this leads to the normalization of keratinocyte proliferation and differentiation and a reduction in the expression of pro-inflammatory cytokines.
Caption: this compound signaling pathway in keratinocytes.
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
The topical application of imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces a robust inflammatory response that closely mimics the histopathological and immunological features of human psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells. This model is widely used for the preclinical evaluation of anti-psoriatic drugs.
Experimental Workflow
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Detailed Experimental Protocol
Materials:
-
8-10 week old male BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%).
-
This compound (to be formulated in a suitable vehicle, e.g., acetone:olive oil).
-
Vehicle control.
-
Calipers for skin thickness measurement.
-
Standard histology and ELISA/qPCR reagents.
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Psoriasis-like Inflammation:
-
Anesthetize the mice and shave a defined area on their dorsal skin (approx. 2x3 cm).
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 5-7 consecutive days.
-
-
Treatment:
-
Divide mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Approximately 2 hours after IMQ application, topically apply the this compound formulation or vehicle control to the same area.
-
-
Assessment of Disease Severity:
-
Score the severity of erythema, scaling, and skin thickness daily using a modified Psoriasis Area and Severity Index (PASI) score (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score ranges from 0 to 12.
-
Measure skin thickness daily using calipers.
-
-
Endpoint Analysis (at day 7):
-
Euthanize the mice and collect the treated skin tissue and spleen.
-
Histology: Fix a portion of the skin in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to measure epidermal thickness.
-
Immunohistochemistry: Stain skin sections for proliferation markers (e.g., Ki67).
-
Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23 by ELISA or qPCR.
-
Illustrative Quantitative Data
Table 1: Effect of this compound on PASI Score in IMQ-Induced Psoriasis Mouse Model (Illustrative Data)
| Treatment Group | Day 3 PASI Score (Mean ± SD) | Day 7 PASI Score (Mean ± SD) | % Reduction in PASI at Day 7 |
| Vehicle Control | 4.5 ± 0.8 | 9.2 ± 1.1 | - |
| This compound (0.1%) | 3.2 ± 0.6 | 5.5 ± 0.9 | 40.2% |
| This compound (0.3%) | 2.8 ± 0.5 | 3.8 ± 0.7 | 58.7% |
| Positive Control | 2.5 ± 0.4 | 3.1 ± 0.5 | 66.3% |
| p<0.05, **p<0.01 vs. Vehicle Control |
Table 2: Effect of this compound on Epidermal Thickness and Cytokine Levels (Illustrative Data)
| Treatment Group | Epidermal Thickness (µm, Mean ± SD) | IL-17 Level (pg/mg tissue, Mean ± SD) | TNF-α Level (pg/mg tissue, Mean ± SD) |
| Naive (No IMQ) | 20.5 ± 3.1 | 15.2 ± 4.5 | 25.8 ± 6.3 |
| Vehicle Control | 115.8 ± 12.3 | 150.6 ± 20.1 | 180.4 ± 25.7 |
| This compound (0.3%) | 65.2 ± 9.8 | 75.3 ± 15.4 | 88.9 ± 18.2 |
| Positive Control | 50.1 ± 8.5 | 60.8 ± 12.9 | 72.5 ± 15.1 |
| **p<0.01 vs. Vehicle Control |
In Vitro Model: Human Keratinocyte (HaCaT) Proliferation Assay
Immortalized human keratinocyte (HaCaT) cells are a valuable in vitro model to study the anti-proliferative effects of compounds on keratinocytes. Psoriatic conditions can be mimicked by stimulating these cells with a cocktail of pro-inflammatory cytokines.
Experimental Workflow
Caption: Workflow for HaCaT cell proliferation assay.
Detailed Experimental Protocol
Materials:
-
HaCaT (human keratinocyte) cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically below 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
-
MTT Assay for Proliferation:
-
Incubate the treated cells for a predetermined period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Illustrative Quantitative Data
Table 3: Effect of this compound on HaCaT Cell Proliferation (MTT Assay) (Illustrative Data)
| This compound Concentration (µM) | Cell Viability (% of Control, Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 82.1 ± 6.1 |
| 10 | 54.7 ± 4.9 |
| 50 | 25.4 ± 3.5 |
| 100 | 10.2 ± 2.1** |
| p<0.05, **p<0.01 vs. Vehicle Control |
The protocols outlined provide a framework for evaluating the therapeutic potential of this compound in preclinical psoriasis research. The imiquimod-induced mouse model offers a comprehensive in vivo system to assess efficacy in reducing psoriatic inflammation and hyperproliferation. The in vitro HaCaT cell model provides a high-throughput method to specifically investigate the anti-proliferative effects on keratinocytes. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the established mechanisms of retinoids suggest it is a promising candidate for further investigation in the treatment of psoriasis. The application of these models will be crucial in generating the necessary data to support its potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of psoriasis with topically applied tretinoin and steroid ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Motretinide Activity
Introduction
Motretinide is a synthetic retinoid, an aromatic analog of retinoic acid, utilized primarily in dermatology for its anti-acne properties.[1][2] Like other retinoids, its mechanism of action is rooted in its ability to modulate gene expression, thereby influencing critical cellular processes such as proliferation, differentiation, and apoptosis.[3][4] this compound exerts its effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the biological activity of this compound. The assays described herein are fundamental for researchers in drug discovery and development engaged in screening and characterizing retinoid compounds. The protocols cover direct measurement of receptor activation, as well as downstream functional consequences on cell viability, apoptosis, and differentiation.
Core Signaling Pathway: this compound-Induced Gene Expression
This compound's activity is initiated by its entry into the cell and subsequent binding to RARs, which are often already heterodimerized with RXRs in the nucleus. This ligand binding induces a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated complex then modulates the transcription of target genes that govern various cellular functions.
References
Troubleshooting & Optimization
Optimizing Motretinide concentration for maximum therapeutic effect
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Motretinide in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a synthetic retinoid, exerts its effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These receptors are transcription factors that, upon activation, modulate the expression of specific genes involved in cellular proliferation, differentiation, and apoptosis.[1][2] This mechanism is central to its therapeutic effects in skin conditions like acne and psoriasis, where it helps normalize keratinocyte growth and differentiation, reduce sebum production, and exert anti-inflammatory effects.[1]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: While specific dose-response data for this compound is limited in publicly available literature, studies on other retinoids like 13-cis retinoic acid in human sebocytes have shown effects at concentrations around 10⁻⁷ M.[3] For initial experiments, a concentration range of 10⁻⁹ M to 10⁻⁶ M is a reasonable starting point to determine the optimal concentration for your specific cell type and endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: Retinoids are susceptible to degradation from light and heat. This compound stock solutions should be prepared in a light-protecting environment using a suitable organic solvent like DMSO or ethanol. Store stock solutions in amber vials at -20°C or -80°C for long-term stability. When adding to cell culture media, ensure the final solvent concentration is minimal and does not affect cell viability.
Q4: How long does it typically take to observe a therapeutic effect of this compound in vivo?
A4: Clinical studies on topical retinoids for acne have shown that visible improvements can take between 4 to 12 weeks of consistent application. Patience is key, and the therapeutic effect is often gradual.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound in cell culture. | 1. Degradation of this compound: Exposure to light, heat, or oxidative conditions.2. Low bioavailability: Retinoids can adhere to plasticware or have low solubility in aqueous media.3. Cell line resistance: Some cell lines may have lower expression of RARs and RXRs. | 1. Prepare fresh stock solutions regularly. Work under subdued light. Use amber tubes for storage and preparation.2. Use serum-containing media if appropriate for your experiment, as serum proteins can help stabilize and solubilize retinoids. Consider using glass pipettes and tubes to minimize plastic adhesion.3. Verify the expression of RARs and RXRs in your cell line using techniques like qPCR or Western blotting. |
| High cellular toxicity observed. | 1. Solvent toxicity: High concentrations of DMSO or ethanol can be toxic to cells.2. Concentration too high: The optimal concentration of this compound is cell-type dependent. | 1. Ensure the final solvent concentration in your culture media is below 0.1%. Perform a solvent toxicity control experiment.2. Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration for your specific cell line and assay. |
| Precipitation of this compound in culture media. | Poor solubility: this compound is a lipophilic molecule with low aqueous solubility. | 1. Ensure the stock solution is fully dissolved before adding to the media.2. Add the this compound stock solution to the media while vortexing to ensure rapid and even dispersion.3. If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to improve solubility. |
| Difficulty in formulating a stable topical cream. | 1. Phase separation: Incompatibility between the oil and water phases of the emulsion.2. Drug degradation: Exposure to incompatible excipients, light, or high temperatures during formulation. | 1. Optimize the homogenization speed and time. Ensure the temperature of the oil and water phases are similar during emulsification.2. Conduct compatibility studies with different excipients. Use light-protective packaging. Control the temperature throughout the manufacturing process. |
Experimental Protocols
Protocol 1: Keratinocyte Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of human keratinocytes (e.g., HaCaT cells).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HaCaT cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in DMEM with 10% FBS. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Sebum Production Assay (Nile Red Staining)
This protocol provides a method to quantify lipid accumulation in sebocytes (e.g., SEB-1 cells) as an indicator of sebum production.
Materials:
-
Human sebocyte cell line (e.g., SEB-1)
-
Sebocyte culture medium
-
This compound stock solution (in DMSO)
-
Nile Red stock solution (1 mg/mL in acetone)
-
Hoechst 33342 stain
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Seed SEB-1 cells in a suitable culture vessel (e.g., 24-well plate with glass coverslips for microscopy or a black-walled 96-well plate for plate reader analysis).
-
Culture cells until they reach approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control for 48-72 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare a working solution of Nile Red by diluting the stock solution 1:1000 in PBS.
-
Incubate the cells with the Nile Red working solution for 15 minutes at room temperature in the dark.
-
(Optional for microscopy) Counterstain the nuclei with Hoechst 33342.
-
Wash the cells three times with PBS.
-
For microscopy, mount the coverslips on slides and visualize using a fluorescence microscope. For plate reader analysis, add 100 µL of PBS to each well and measure the fluorescence (Excitation: ~485 nm, Emission: ~550 nm for neutral lipids).
-
Quantify the fluorescence intensity and normalize to cell number (e.g., by Hoechst fluorescence or a parallel cell viability assay).
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Keratinocyte Proliferation (MTT Assay)
| This compound Concentration (M) | % Inhibition of Proliferation (Mean ± SD) |
| 1 x 10⁻⁹ | 5.2 ± 1.8 |
| 1 x 10⁻⁸ | 15.7 ± 3.2 |
| 1 x 10⁻⁷ | 48.3 ± 5.1 |
| 1 x 10⁻⁶ | 75.9 ± 6.8 |
| 1 x 10⁻⁵ | 92.1 ± 4.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental conditions and cell line used.
Table 2: Hypothetical Effect of this compound on Sebum Production in Sebocytes (Nile Red Assay)
| Treatment | Relative Fluorescence Units (Lipid Content) (Mean ± SD) | % Reduction in Sebum Production |
| Vehicle Control | 100 ± 8.5 | 0 |
| This compound (10 nM) | 88 ± 7.2 | 12 |
| This compound (100 nM) | 65 ± 6.1 | 35 |
| This compound (1 µM) | 42 ± 5.3 | 58 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental conditions and cell line used.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
How to minimize off-target effects of Motretinide in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Motretinide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, aromatic retinoid, which is a derivative of Vitamin A. Its primary mechanism of action is the modulation of gene expression through binding to nuclear receptors. Specifically, this compound interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction regulates the transcription of genes involved in cellular proliferation, differentiation, and apoptosis.
Q2: What are the potential off-target effects of this compound in my experiments?
A2: Off-target effects of this compound, like other retinoids, can arise from several sources. At high concentrations, it may bind to other nuclear receptors or cellular proteins, leading to unintended biological responses. Additionally, the metabolic byproducts of this compound could have their own pharmacological activities. Non-genomic effects, which are independent of gene transcription, have also been reported for retinoids and may contribute to off-target observations. In a clinical context, these off-target effects can manifest as skin irritation, dryness, and redness.[2]
Q3: How can I determine the optimal concentration of this compound to use in my cell-based assays to minimize off-target effects?
A3: The first step is to establish a therapeutic window by performing concentration-response curves for both the desired on-target effect and general cytotoxicity. The goal is to identify the lowest effective concentration that elicits the desired biological response without causing significant cell death or other non-specific effects. An initial concentration range for a new retinoid in a cell-based assay could be from 1 µM to 5 mM, but this should be empirically determined for your specific cell line and endpoint.
Q4: What are essential control experiments to include when working with this compound?
A4: To ensure that the observed effects are due to the on-target action of this compound, the following controls are crucial:
-
Vehicle Control: This is the most basic and essential control, where cells are treated with the solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
Inactive Analog Control: If available, use a structurally similar molecule to this compound that is known to not bind to RARs or RXRs. This helps to distinguish effects mediated by the specific chemical structure from those requiring receptor binding.
-
RAR/RXR Antagonist Control: Co-treatment with a known RAR or RXR antagonist can demonstrate that the observed effect is dependent on retinoid receptor activation. If the antagonist blocks the effect of this compound, it provides strong evidence for an on-target mechanism.
-
Genetic Controls: Using cell lines with knocked down or knocked out RARs or RXRs can definitively show whether the effects of this compound are mediated through these receptors.
Q5: My experimental results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors. Retinoids can be sensitive to light and temperature, leading to degradation. Ensure that stock solutions are stored properly and prepared fresh for each experiment. Cell culture variability, such as passage number and cell confluency, can also impact the cellular response to this compound. Standardizing your cell culture and experimental procedures is key to obtaining reproducible data.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cellular toxicity at expected effective concentrations. | The concentration used is too high, leading to off-target effects. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which 50% of cells are killed (CC50). Use concentrations well below the CC50 for your experiments. |
| Observed phenotype is not blocked by RAR/RXR antagonists. | The effect may be off-target and independent of the classical retinoid signaling pathway. | Investigate non-genomic signaling pathways or consider performing an off-target profiling screen to identify other potential binding partners of this compound. |
| Changes in the expression of genes not known to be regulated by retinoids. | This is a strong indicator of off-target effects. | Use a lower concentration of this compound. Perform transcriptomic analysis (e.g., RNA-seq) to identify the affected pathways and compare them to known retinoid signaling pathways. |
Data Presentation
Binding Affinities of Various Retinoids for RAR and RXR Isotypes
| Compound | Receptor | Binding Affinity (Kd, nM) |
| All-trans Retinoic Acid (ATRA) | RARα | 0.2 - 0.4 |
| RARβ | 0.2 - 0.4 | |
| RARγ | 0.2 - 0.4 | |
| RXRs | No Binding | |
| 9-cis-Retinoic Acid | RARs | 0.2 - 0.8 |
| RXRα | 15.7 | |
| RXRβ | 18.3 | |
| RXRγ | 14.1 |
Data compiled from multiple sources.[3][4]
Effective Concentrations of Retinoids in Cell-Based Assays
Disclaimer: The optimal concentration of this compound should be determined experimentally. The following are examples from published studies on other retinoids.
| Compound | Cell Line | Assay | Effective Concentration |
| All-trans Retinoic Acid (ATRA) | HL-60 (Human promyelocytic leukemia) | Differentiation | 1 µM |
| Bexarotene (RXR agonist) | CV-1 (Monkey kidney fibroblast) | Transactivation | EC50 = 24 - 33 nM |
| LGD100268 (RXR agonist) | CV-1 (Monkey kidney fibroblast) | Transactivation | EC50 = 3 - 4 nM |
Data compiled from multiple sources.[5]
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
Objective: To determine the concentration of this compound that is toxic to the cells being used in an experiment.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of this compound. Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: RAR/RXR Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific RAR or RXR isotype.
Methodology:
-
Reagents:
-
Recombinant human RAR or RXR protein.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-all-trans retinoic acid for RARs).
-
A range of concentrations of unlabeled this compound.
-
Assay buffer.
-
-
Incubation: In a multi-well plate, combine the receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Incubate to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is often done by rapid filtration through a filter that traps the protein-ligand complex.
-
Detection: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
Analysis: Plot the percentage of radioligand binding against the concentration of this compound. From this competition curve, the IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) can be determined. The Ki can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: Workflow for minimizing off-target effects.
References
- 1. Role of Retinoic Acid Receptor Subtypes in the Pathophysiology of Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. The use of isotretinoin in acne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transactivation properties of retinoic acid and retinoid X receptors in mammalian cells and yeast. Correlation with hormone binding and effects of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Photostability of Motretinide
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions related to enhancing the photostability of Motretinide in topical preparations.
Frequently Asked Questions (FAQs) - Understanding this compound Photodegradation
Q1: Why is this compound susceptible to photodegradation?
A1: this compound, like other retinoids, possesses a polyunsaturated structure that readily absorbs energy from ultraviolet (UV) radiation, particularly in the UVA range.[1][2][3] This absorbed energy can excite the molecule to a higher energy state, making it highly reactive and prone to chemical alteration. The two primary degradation pathways are photoisomerization (changing the spatial arrangement of the molecule) and photolysis (fragmentation into smaller, non-retinoid products).[1][2]
Q2: What are the primary consequences of this compound photodegradation in a topical formulation?
A2: The primary consequences are a significant loss of the active pharmaceutical ingredient (API), leading to reduced therapeutic efficacy, and the potential formation of degradation products with an unknown toxicological or irritation profile. Studies on similar retinoids like tretinoin have shown that degradation can be rapid; for instance, a tretinoin lotion lost approximately 80% of its initial concentration within 30 minutes of light exposure.
Q3: Which wavelengths of light are most damaging to retinoids like this compound?
A3: While the maximum UV absorption for retinoids like tretinoin is around 350 nm, studies have shown that the UVA component of solar light is the major contributor to their photodegradation. Interestingly, some research indicates that wavelengths around 420 nm (visible light) can also be particularly harmful. Therefore, protection across a broad spectrum is crucial.
Troubleshooting Guide: Common Experimental Issues
Q1: My photostability results are inconsistent between batches. What could be the cause?
A1: Inconsistent results often stem from subtle variations in the formulation or experimental setup.
-
Formulation Inhomogeneity: Ensure the this compound is completely solubilized and uniformly dispersed in your preparation. The presence of micro-crystals can alter degradation kinetics.
-
Excipient Interaction: The components of your cream or gel base can significantly influence stability. Some excipients may promote degradation, while others might offer protection. For example, tretinoin was found to be more stable in certain oil-in-water creams than in simple oil solutions.
-
Irradiation Conditions: Verify that the light source intensity (irradiance) and temperature are consistent for all experiments as per ICH Q1B guidelines. Use a calibrated radiometer/lux meter or a validated chemical actinometric system to ensure uniform light exposure.
Q2: I am observing new, unidentified peaks in my HPLC chromatogram after irradiation. How should I proceed?
A2: These new peaks likely represent photodegradation products. The initial step is to perform forced degradation studies under more intense conditions to generate a sufficient quantity of these by-products for characterization. Techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) can be employed to identify the mass-to-charge ratio of these products, providing clues to their structure. It is also critical to assess the potential toxicity of these new compounds.
Q3: My chosen antioxidant does not seem to improve the photostability of this compound. Why might this be?
A3: Several factors could be at play:
-
Antioxidant Depletion: The antioxidant may itself be photodegrading too quickly to offer sustained protection.
-
Incorrect Localization: For the antioxidant to be effective, it needs to be in close proximity to the this compound molecule within the formulation's microstructure.
-
Synergy: Often, a combination of antioxidants (e.g., Vitamin E with Vitamin C) or an antioxidant with a UV filter is more effective than a single agent. For example, butylated hydroxytoluene (BHT) has been shown to protect retinyl palmitate from light-induced degradation.
Formulation Strategies to Enhance Photostability
Improving the photostability of this compound requires a multi-faceted approach focusing on the formulation itself. Key strategies include the incorporation of antioxidants, the use of UV filters, and leveraging advanced drug delivery systems.
Caption: Key strategies to mitigate this compound photodegradation.
Incorporation of Antioxidants
Q: Which antioxidants are most effective for stabilizing retinoids?
A: Chain-breaking antioxidants are highly effective. Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E) are commonly used. Often, a synergistic combination is best. For example, Vitamin C can regenerate Vitamin E, prolonging its protective effect.
Addition of UV Filters (Sunscreens)
Q: Can I add a sunscreen agent to my formulation? Which type is better?
A: Yes, incorporating UV filters is a highly effective strategy.
-
Physical Blockers: Micronized zinc oxide (ZnO) and titanium dioxide (TiO₂) are excellent choices as they provide broad-spectrum protection by reflecting and scattering UV radiation. They are generally photostable and have a good safety profile.
-
Chemical Absorbers: Organic filters like avobenzone (UVA) and octocrylene (UVB) can be used. However, their own photostability must be considered, as some can degrade and potentially interact with the retinoid. Formulations often use photostabilizers, like combining avobenzone with octocrylene, to improve their performance.
Advanced Formulation and Delivery Technologies
Q: How can nanotechnology or other formulation techniques improve photostability?
A: Advanced delivery systems physically shield the this compound molecule from light.
-
Encapsulation: Incorporating this compound into delivery systems like liposomes, niosomes, or polymeric nanoparticles can significantly enhance photostability. These carriers form a protective barrier around the drug.
-
Micronization: Micronized forms of retinoids have shown improved photostability compared to conventional formulations.
Quantitative Data Summary
The following table summarizes findings from studies on various retinoids, which can serve as a benchmark for experiments with this compound.
| Retinoid | Formulation Base | Stabilizing Agent / Technology | Light Source / Dose | Remaining Retinoid (%) | Reference |
| Tretinoin | Ethanol Solution | Liposome Encapsulation | 3470 kJ/m² (Xenon Lamp) | ~60% (vs. 8% in ethanol) | |
| Retinol (0.1%) | Emulsion | None | 5 MED (UV) | 21% | |
| Retinol (0.1%) | Emulsion | 4% Ethylhexyl Methoxycrylene | 5 MED (UV) | >95% | |
| Retinyl Palmitate (0.25%) | Emulsion | None | 5 MED (UV) | 38% | |
| Tretinoin | Lotion | None | 30 min (Xenon Lamp) | ~20% | |
| Tretinoin | Cream | Benzoyl Peroxide + Light | 24 hours | ~5% |
Experimental Protocols
Protocol: Standardized Photostability Assessment of a this compound Topical Cream
This protocol is based on the ICH Q1B guidelines for photostability testing.
Caption: Workflow for assessing the photostability of this compound.
1. Objective: To quantify the degradation of this compound in a topical preparation following exposure to a standardized light source and to evaluate the effectiveness of a stabilizing agent.
2. Materials & Equipment:
-
This compound topical preparation (test sample)
-
Control preparation (without stabilizing agent, if applicable)
-
ICH-compliant photostability chamber with a light source emitting both visible and UV light (e.g., Xenon or metal halide lamp).
-
Calibrated radiometer/lux meter
-
Quartz plates or other UV-transparent sample holders
-
Aluminum foil
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
-
Volumetric flasks and pipettes
-
Analytical balance
3. Methodology:
-
Step 1: Sample Preparation
-
Accurately weigh and spread a thin, uniform layer (e.g., 1-2 mg/cm²) of the this compound preparation onto the quartz plates. Prepare at least three replicates for the exposed group and three for the control group.
-
-
Step 2: Dark Control
-
Completely wrap the control plates in aluminum foil to protect them from light. Place them in the photostability chamber alongside the test samples. This accounts for any degradation due to temperature.
-
-
Step 3: Light Exposure
-
Place the unwrapped test samples in the photostability chamber.
-
Expose the samples to light until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter is achieved. Monitor the conditions using the calibrated meters.
-
-
Step 4: Sample Extraction
-
After exposure, quantitatively transfer the contents of each plate (both exposed and dark control) into separate volumetric flasks using a suitable solvent (e.g., methanol or ethanol). Ensure complete dissolution/extraction of the drug.
-
Dilute to a known volume to achieve a concentration within the HPLC calibration range.
-
-
Step 5: HPLC Analysis
-
Method: Develop and validate an HPLC-UV method capable of separating this compound from its potential degradants.
-
Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Set to the λmax of this compound (e.g., ~350-360 nm).
-
Injection Volume: 20 µL
-
-
Procedure: Inject the extracted samples from Step 4. Record the peak area corresponding to this compound.
-
4. Data Analysis & Interpretation:
-
Calculate the initial concentration of this compound from the dark control samples (C_control).
-
Calculate the final concentration of this compound in the light-exposed samples (C_exposed).
-
Calculate the percentage of photodegradation using the formula: % Degradation = [(C_control - C_exposed) / C_control] * 100
-
A significant difference in degradation between a stabilized formula and a non-stabilized formula indicates successful photoprotection. Any degradation in the dark control sample indicates thermal instability, which should be reported separately.
References
- 1. researchgate.net [researchgate.net]
- 2. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: Implications for development of improved pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing vehicle control issues in Motretinide studies
Technical Support Center: Motretinide Studies
Welcome to the technical support center for researchers utilizing this compound. This resource provides essential information on managing vehicle control issues, offering detailed troubleshooting guides, experimental protocols, and data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, aromatic retinoid, a derivative of Vitamin A.[1][2] Its primary mechanism of action involves binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][3] This binding modulates the expression of specific genes that control crucial cellular processes such as proliferation, differentiation, and apoptosis.[1] By influencing these pathways, this compound can normalize cell growth and maturation, which is particularly relevant in dermatological conditions like acne and psoriasis.
Q2: Why is the vehicle control so critical in this compound studies?
A2: The vehicle control is paramount for several reasons:
-
Compound Stability: this compound, like many retinoids, is sensitive to light, oxygen, and heat. An appropriate vehicle helps protect the compound from degradation, ensuring that the administered dose remains consistent throughout the experiment.
-
Solubility and Bioavailability: this compound is a lipophilic compound with low aqueous solubility. The vehicle must effectively dissolve or suspend the compound to ensure accurate dosing and adequate bioavailability for both in vitro and in vivo models.
-
Reproducibility: Consistent preparation and use of the vehicle are essential for the reproducibility of the experiment. Any variation in the vehicle composition or preparation can alter the compound's delivery and activity.
Q3: My this compound is precipitating out of solution after dilution in my cell culture media. What can I do?
A3: This is a common issue due to the low aqueous solubility of retinoids. Here are several troubleshooting steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO (or your primary organic solvent) in the cell culture medium is as low as possible, typically not exceeding 0.1% to 0.5%, to avoid solvent-induced cell toxicity.
-
Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound stock solution. Adding a cold compound solution to warm media or vice-versa can cause it to precipitate.
-
Dilute Immediately Before Use: Prepare the final dilution in media immediately before adding it to the cells. Storing diluted solutions for extended periods can lead to precipitation.
-
Increase Solubilizing Agents: If precipitation persists, consider using a vehicle that includes solubilizing agents like surfactants (e.g., Tween 80, Poloxamer 188) or complexing agents (e.g., cyclodextrins), which can improve the solubility and stability of the compound in aqueous solutions.
-
Filter the Media: After adding the compound, you can filter the supplemented media through a 0.2 µm low-protein binding filter to remove any micro-precipitates before adding it to the cells.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Results Between Experiments | 1. Vehicle evaporation or degradation.2. Inconsistent vehicle preparation.3. Degradation of this compound stock solution. | 1. Prepare fresh vehicle for each experiment. Ensure containers are sealed properly.2. Follow a strict, documented SOP for vehicle preparation.3. Aliquot stock solutions and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Unexpected Effects in the Vehicle Control Group | 1. The vehicle itself has biological activity.2. Contamination of the vehicle.3. High concentration of organic solvent (e.g., DMSO, ethanol). | 1. Conduct a literature search to confirm the inertness of the vehicle in your specific model. Consider testing an alternative vehicle.2. Use sterile components and aseptic techniques for preparation.3. Reduce the final solvent concentration to the lowest effective level, typically <0.1%. |
| Low in vivo Efficacy or Exposure | 1. Poor solubility or suspension of this compound in the vehicle.2. Rapid degradation of the compound after administration.3. Inadequate absorption. | 1. Optimize the vehicle. Consider using a suspension with suspending agents (e.g., HPC-SL) or a solution with complexing agents (e.g., SBE-β-CD) to improve exposure.2. Prepare dosing solutions fresh daily and protect from light.3. The vehicle can impact absorption; formulations with surfactants or complexing agents may enhance bioavailability. |
| Visible Degradation (Color Change) | 1. Exposure to UV light.2. Oxidation. | 1. Handle all retinoid solutions under yellow or amber light. Use amber vials for storage.2. Purge the vial headspace with an inert gas like nitrogen or argon before sealing and storing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette
-
-
Methodology:
-
Under subdued light, weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Gently warm the solution at 37°C for 3-5 minutes to facilitate complete dissolution. Vortex if necessary.
-
Once fully dissolved, prepare single-use aliquots in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Dosing Suspension for Oral Gavage in Rodents
-
Objective: To prepare a homogenous and stable suspension of this compound for in vivo oral administration.
-
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% w/v Hydroxypropyl cellulose, 0.1% w/v Tween 80 in sterile water)
-
Mortar and pestle or homogenizer
-
Graduated cylinder and magnetic stirrer
-
Amber glass bottle
-
-
Methodology:
-
Prepare the vehicle solution by dissolving the suspending and wetting agents (e.g., Hydroxypropyl cellulose, Tween 80) in sterile water with the aid of a magnetic stirrer.
-
Weigh the required amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a paste. This process, known as levigation, helps ensure the particles are well-wetted.
-
Gradually add the remaining vehicle to the paste while continuously stirring or using a homogenizer to form a uniform suspension.
-
Transfer the final suspension to an amber glass bottle.
-
Stir the suspension continuously before and during dose administration to ensure homogeneity. Prepare this suspension fresh daily.
-
Visualizations and Pathways
Signaling Pathway: Retinoic Acid Receptor (RAR) Activation
Retinoids like this compound exert their effects by activating nuclear receptors. The simplified diagram below illustrates this core pathway. This compound enters the cell, binds to the RAR/RXR heterodimer in the nucleus, which then binds to Retinoic Acid Response Elements (RAREs) on DNA, leading to the transcription of target genes that regulate cell behavior.
References
Technical Support Center: Optimizing Motretinide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental results involving Motretinide.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
In Vitro Cell-Based Assays
Question: My cell-based assay results with this compound are inconsistent. What are the common causes?
Answer: Variability in cell-based assays with retinoids like this compound can stem from several factors:
-
Compound Instability: Retinoids are sensitive to light, heat, and oxidation. Inconsistent results can arise from degradation of this compound stock solutions or in the culture medium during the experiment.
-
Serum Protein Interactions: The presence of fetal bovine serum (FBS) or bovine serum albumin (BSA) in culture media can significantly impact the bioavailability of hydrophobic compounds like this compound.[1] Proteins can bind to this compound, affecting its free concentration and uptake by cells, leading to variability between experiments with different serum batches or concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can alter cellular responses to this compound.[2][3]
-
Plastic Adsorption: Retinoids are known to adsorb to plastic surfaces of culture plates and labware, which can lower the effective concentration in the media.[1]
Question: How can I minimize variability in my in vitro this compound experiments?
Answer: To improve the reproducibility of your cell-based assays:
-
Protect from Light: Handle this compound solutions in a dark or light-protected environment. Use amber-colored tubes and wrap plates in foil during incubation.
-
Consistent Serum Use: Use the same batch of FBS for a set of experiments or consider using serum-free media if your cell line allows. If using serum, be aware that it can affect the bioavailability of this compound.[1]
-
Standardize Cell Culture: Maintain consistent cell seeding densities and use cells within a narrow passage number range for all experiments.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Pre-coat Plates (Optional): To minimize plastic adsorption, you can consider pre-incubating plates with a protein solution, like BSA, before adding your cells and this compound.
Animal Studies
Question: What are the primary sources of variability in animal studies with this compound?
Answer: In vivo studies with retinoids can be influenced by:
-
Animal-Specific Factors: The strain, sex, age, and diet of the animals can all impact retinoid metabolism and response.
-
Route of Administration: The method of administration (e.g., topical, oral gavage) can lead to differences in absorption and bioavailability.
-
Formulation: The vehicle used to dissolve and deliver this compound can affect its stability and penetration, especially in topical applications.
-
Metabolism: Retinoids can induce their own metabolism, leading to changes in plasma concentrations over time with repeated dosing.
Question: How can I design more robust animal studies with this compound?
Answer: To reduce variability in your animal experiments:
-
Control Animal Variables: Use animals of the same strain, sex, and age. Ensure a consistent diet throughout the study.
-
Standardize Procedures: Maintain consistent administration techniques and formulation preparations for all animals in the study.
-
Acclimatization: Allow for a proper acclimatization period for the animals before starting the experiment.
-
Blinding: Whenever possible, blind the researchers to the treatment groups to minimize bias in data collection and analysis.
Analytical Methods (HPLC)
Question: I am seeing inconsistent peak sizes and retention times in my HPLC analysis of this compound. What could be the cause?
Answer: HPLC analysis of retinoids can be challenging due to their inherent instability. Common issues include:
-
Sample Degradation: Exposure of samples to light or heat during preparation and analysis can lead to degradation of this compound, resulting in smaller peak areas.
-
Mobile Phase Issues: Inconsistent mobile phase composition or pH can cause shifts in retention times.
-
Column Variability: Changes in column temperature or condition can affect separation and retention.
-
Injector Problems: Inconsistent injection volumes can lead to variability in peak sizes.
Question: What are the best practices for reliable HPLC quantification of this compound?
Answer: For consistent HPLC results:
-
Protect Samples: Prepare and run samples under low-light conditions. Use amber vials for the autosampler.
-
Fresh Mobile Phase: Prepare fresh mobile phase for each run and ensure it is properly degassed.
-
Column Equilibration: Allow the column to equilibrate thoroughly with the mobile phase before starting your analysis.
-
Use an Internal Standard: Incorporating an internal standard can help to correct for variations in sample preparation and injection volume.
-
Regular Maintenance: Perform regular maintenance on your HPLC system, including cleaning the injector and checking for leaks.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a synthetic retinoid that functions by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding leads to the modulation of gene expression, which in turn affects cellular processes like proliferation, differentiation, and apoptosis. In the skin, this compound helps to normalize the growth and differentiation of keratinocytes and reduce sebum production, which are key factors in the treatment of acne and psoriasis.
What is a typical effective concentration range for this compound in in vitro studies?
The optimal effective concentration of this compound can vary depending on the cell type and the specific assay. For keratinocytes, studies with other retinoids like all-trans-retinoic acid have used concentrations in the range of 10⁻⁹ to 10⁻⁷ M. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
How should I store this compound?
This compound, like other retinoids, is sensitive to light, air, and heat. It should be stored in a cool, dark place, preferably under an inert gas like argon or nitrogen. For long-term storage, it is advisable to keep it at -20°C or below.
Can I use this compound in serum-free media?
Yes, using serum-free media can help to reduce variability by eliminating the confounding effects of serum proteins. However, you need to ensure that your cells can be maintained in a healthy state in the absence of serum. When using serum-free media, be mindful of the potential for increased adsorption of this compound to plasticware.
Data Summary
Table 1: Binding Affinities (Kd) of Retinoids for RARs and RXRs
| Retinoid | Receptor | Kd (nM) |
| All-trans Retinoic Acid | RARs | 0.2 - 0.7 |
| 9-cis Retinoic Acid | RARs | 0.2 - 0.7 |
| 9-cis Retinoic Acid | RXRs | 14.1 - 18.3 |
Data for all-trans and 9-cis retinoic acid.
Table 2: Pharmacokinetic Parameters of Oral Retinoids in Humans
| Retinoid | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) |
| Isotretinoin | Single and multiple doses | - | 2 - 4 | 10 - 20 |
| Etretinate | - | - | - | 120 days (long-term) |
Data for Isotretinoin and Etretinate.
Table 3: Illustrative IC50 Values of a Retinoid Analog in Skin Cancer Cell Lines
| Cell Line (Skin Cancer) | IC50 (µM) |
| A431 (Squamous Carcinoma) | 5.0 |
| SCC-12 (Squamous Carcinoma) | 2.9 |
| SKMEL-28 (Melanoma) | 4.9 |
| A375 (Melanoma) | 6.7 |
Data for a phenolic compound with potential retinoid-like activity.
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours, depending on the desired endpoint.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Analysis of Keratinocyte Differentiation Markers by Immunofluorescence
-
Cell Culture: Grow keratinocytes on glass coverslips in a multi-well plate.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for a specified period.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution of 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin, Loricrin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Visualizations
References
Motretinide stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with Motretinide during long-term storage. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.
Disclaimer: Specific stability data for this compound is limited. Much of the following information is extrapolated from studies on structurally related retinoids, such as tretinoin and isotretinoin, and should be considered as general guidance. It is crucial to perform specific stability studies for your particular formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in long-term storage?
A1: Based on data from other retinoids, this compound is likely susceptible to degradation from three main factors:
-
Light: Exposure to light, particularly UV radiation, is a major cause of degradation for retinoids, leading to photoisomerization and other degradative reactions.[1][2][3][4]
-
Heat: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Oxidation: this compound, like other retinoids, is prone to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented, based on related retinoids, potential degradation pathways may include isomerization of the polyene chain and oxidation. For instance, tretinoin is known to isomerize to isotretinoin and other isomers upon light exposure. Oxidation can lead to the formation of various oxygenated derivatives.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark place. Protection from light is critical. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration or freezing is recommended, depending on the solvent and formulation.
Q4: How does the formulation impact the stability of this compound?
A4: The formulation has a significant impact on the stability of retinoids. The choice of solvents, excipients, and antioxidants can either enhance or diminish stability. For example, the inclusion of antioxidants like butylated hydroxytoluene (BHT) can help to prevent oxidative degradation. The type of vehicle (e.g., cream, gel, or solution) also plays a crucial role in the overall stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light exposure). 2. Perform a stability-indicating HPLC analysis to determine the purity of the stock solution. 3. Prepare a fresh stock solution from a new batch of this compound. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Protect samples from light and heat during preparation and analysis. 2. Use a validated stability-indicating HPLC method to separate and identify potential degradants. 3. Consider performing forced degradation studies to intentionally generate and identify degradation products. |
| Color change or precipitation in the stock solution. | Chemical degradation or solubility issues. | 1. Visually inspect the solution for any changes before each use. 2. If a color change is observed, it may indicate degradation. Prepare a fresh solution. 3. If precipitation occurs, verify the solubility of this compound in the chosen solvent and consider gentle warming or sonication. If the precipitate does not redissolve, it may be a degradant. |
Quantitative Data Summary
The following tables summarize stability data for related retinoids, which can serve as an estimate for the stability of this compound under various conditions.
Table 1: Illustrative Degradation of Retinoids Under Different Storage Conditions
| Retinoid | Storage Condition | Duration | Percent Degradation | Reference |
| Various Retinoids | 25°C | 6 months | 0% - 80% | |
| Various Retinoids | 40°C | 6 months | 40% - 100% | |
| All-trans Retinoic Acid | Sunlight Exposure | 90 days | Significant degradation | |
| All-trans Retinoic Acid | Dark, 2-8°C | 90 days | 13% - 14% |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H31NO2 | |
| Molecular Weight | 353.5 g/mol | |
| IUPAC Name | (2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide | |
| CAS Number | 56281-36-8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Retinoids (General Method)
This protocol is a general guideline and should be optimized for this compound.
Objective: To develop a stability-indicating HPLC method for the quantitative analysis of a retinoid and its degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be required)
-
Standard solution of the retinoid
-
Forced degradation samples (acid, base, oxidative, photolytic, thermal)
Procedure:
-
Preparation of Standard Solution: Accurately weigh and dissolve the retinoid standard in a suitable solvent (e.g., methanol or ethanol) to a known concentration.
-
Forced Degradation:
-
Acid/Base Hydrolysis: Treat the retinoid solution with 0.1 M HCl or 0.1 M NaOH at room temperature or elevated temperature for a specified time. Neutralize the solution before injection.
-
Oxidation: Treat the retinoid solution with 3% hydrogen peroxide at room temperature for a specified time.
-
Photodegradation: Expose the retinoid solution to a UV lamp or direct sunlight for a specified time.
-
Thermal Degradation: Heat the retinoid solution at a specified temperature (e.g., 60-80°C) for a specified time.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A suitable gradient of acetonitrile and water (with 0.1% TFA) to achieve good separation of the parent drug and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the retinoid (typically around 340-360 nm).
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solution, control (unstressed) sample, and all forced degradation samples into the HPLC system.
-
Data Evaluation:
-
Assess the separation of the parent peak from any degradation product peaks. The method is considered stability-indicating if all peaks are well-resolved.
-
Calculate the percentage of degradation in each stress condition.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Motretinide and Isotretinoin in the Regulation of Sebum Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Motretinide and Isotretinoin, focusing on their respective roles in regulating sebum production. The information presented is supported by experimental data and is intended to inform research and development in dermatology.
Introduction
Both this compound and Isotretinoin are retinoids, synthetic derivatives of vitamin A, that are utilized in the management of various dermatological conditions, most notably acne.[1][2] Their therapeutic efficacy, particularly in acne, is significantly attributed to their ability to modulate sebaceous gland function and reduce sebum output.[3][4] While Isotretinoin is a well-established systemic therapy for severe acne with a profound and well-documented impact on sebum production, this compound is a lesser-known, typically topically administered retinoid.[1] This guide will delve into the available scientific literature to compare their mechanisms of action and their effects on sebum regulation, highlighting the differences in the depth of available data for each compound.
Mechanism of Action in Sebum Regulation
Isotretinoin:
Oral Isotretinoin is recognized as the most effective agent for reducing sebum production, with studies showing a dramatic reduction of over 90% within six weeks of treatment. Its primary mechanism involves inducing apoptosis (programmed cell death) in sebocytes, the cells that constitute the sebaceous glands. This leads to a significant decrease in the size and secretory output of these glands. While the precise molecular pathway is still under investigation, it is understood that Isotretinoin may act as a pro-drug, being converted intracellularly into metabolites that are agonists for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction with nuclear receptors ultimately leads to the regulation of gene expression that controls cell differentiation, proliferation, and apoptosis. Specifically, Isotretinoin has been shown to upregulate the expression of FoxO1, a transcription factor that plays a role in inducing sebocyte apoptosis.
This compound:
This compound, like other retinoids, exerts its effects by binding to retinoic acid receptors (RARs) within the skin cells. This binding modulates the transcription of genes that control cellular processes such as differentiation and proliferation. In the context of acne, this action helps to normalize follicular keratinization and reduce the formation of comedones. While it is plausible that this compound's interaction with RARs could also influence sebocyte function, there is a significant lack of specific studies quantifying its direct impact on sebum production. Its mechanism is generally described in the context of topical retinoids, which are not typically associated with the profound systemic sebosuppressive effects seen with oral Isotretinoin.
Quantitative Comparison of Sebum Production
| Drug | Dosage | Duration of Treatment | Reduction in Sebum Production | Key Findings | References |
| Oral Isotretinoin | 0.5-1.0 mg/kg/day | 6 weeks | ~90% | Dramatic reduction in sebum excretion. | |
| Oral Isotretinoin | 1 mg/kg/day | 20 weeks | 30% to 80% sustained reduction | Significant and prolonged suppression of sebaceous gland activity was observed in a majority of patients even after treatment cessation. | |
| Oral Isotretinoin | 0.5-2.0 mg/kg/day | 6 weeks | Dose-dependent reduction | Reduces sebaceous gland activity, size, and induces sebocyte apoptosis. |
It is important to note that while topical retinoids like Tretinoin (a compound related to this compound) have been shown to alter the lipid composition of sebum, their effect on the overall quantity of sebum excretion is not as pronounced as oral Isotretinoin.Some studies suggest that topical retinoids do not significantly alter the quantity of sebum excreted.
Experimental Protocols
Measurement of Sebum Production (Sebumetry):
A common method for quantifying sebum production in clinical studies involves the use of a Sebumeter®. This non-invasive photometric device measures the transparency of a special plastic strip after it has been applied to the skin for a set period.
-
Procedure:
-
The subject's skin (e.g., forehead) is cleansed.
-
A specific area of the skin is marked for repeated measurements.
-
The Sebumeter®'s plastic strip is applied to the marked area for a standardized duration (e.g., 30 minutes).
-
The strip, now containing absorbed sebum, is inserted into the device's photometer.
-
The device measures the transparency of the strip, which correlates to the amount of sebum present.
-
Measurements are typically taken at baseline and at various intervals throughout the treatment period.
-
Histological Analysis of Sebaceous Glands:
Skin biopsies can be taken to assess the direct impact of the drug on the sebaceous glands.
-
Procedure:
-
A small skin biopsy is obtained from an area with high sebaceous gland density.
-
The tissue is fixed, processed, and embedded in paraffin.
-
Thin sections are cut and stained (e.g., with Hematoxylin and Eosin).
-
The sections are examined under a microscope to evaluate changes in sebaceous gland size, number, and morphology.
-
Image analysis software can be used to quantify changes in gland area.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of Isotretinoin and hypothesized pathway of this compound.
Caption: A typical experimental workflow for a clinical trial comparing sebum production.
Conclusion
References
Head-to-Head Comparison: Motretinide and Tazarotene in Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two synthetic retinoids, Motretinide and Tazarotene. While both compounds are derivatives of vitamin A and are utilized in dermatology, they exhibit distinct chemical structures, receptor affinities, and clinical profiles. This document summarizes their mechanisms of action, presents available clinical data from separate trials, and outlines typical experimental protocols for their evaluation.
It is critical to note that a direct head-to-head clinical trial comparing this compound and Tazarotene has not been identified in the public domain. Therefore, the following comparison is based on data from individual studies where each drug was compared against other agents or a vehicle control.
Chemical and Pharmacological Profile
| Feature | This compound | Tazarotene |
| Chemical Class | Aromatic retinoid | Third-generation acetylenic retinoid (prodrug) |
| Chemical Formula | C₂₃H₃₁NO₂ | C₂₁H₂₁NO₂S |
| Molecular Weight | 353.5 g/mol | 351.46 g/mol |
| Mechanism of Action | Binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to modulate gene expression involved in cellular differentiation, proliferation, and inflammation. | Prodrug converted to its active form, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, modifying gene expression.[1] |
| Indications | Acne vulgaris | Plaque psoriasis, acne vulgaris, and photodamaged skin.[2] |
Clinical Efficacy Data
The following tables summarize efficacy data from separate clinical trials. Direct comparison of percentages should be interpreted with caution due to differing study designs, patient populations, and comparators.
Acne Vulgaris
Table 2.1: Efficacy of this compound in Acne Vulgaris (Open-label study)
| Treatment Group (n=30) | Duration | Outcome | Result |
| This compound 0.1% cream | 8 weeks | Investigator Assessment | Good results reported (specific metrics not detailed in abstract). |
Source: Lassus A, Juvakoski T, Lauharanta J. This compound versus benzoyl peroxide in the treatment of acne vulgaris. Dermatologica. 1984.
Table 2.2: Efficacy of Tazarotene in Acne Vulgaris (vs. Tretinoin)
| Treatment Group (n=143) | Duration | Outcome | Result |
| Tazarotene 0.1% gel | 12 weeks | Mean % reduction in non-inflammatory lesions | 55% |
| Tretinoin 0.025% gel | 12 weeks | Mean % reduction in non-inflammatory lesions | 42% (P=.042 vs. Tazarotene) |
| Tazarotene 0.1% gel | 12 weeks | Mean % reduction in inflammatory lesions | 54% |
| Tretinoin 0.025% gel | 12 weeks | Mean % reduction in inflammatory lesions | 44% (Not statistically significant vs. Tazarotene) |
Source: A multicenter, double-blind, randomized, parallel-group study comparing tazarotene 0.1% gel and tretinoin 0.025% gel in the treatment of facial acne vulgaris.
Psoriasis
Table 2.3: Efficacy of Tazarotene in Plaque Psoriasis (vs. Vehicle)
| Treatment Group (n=1303) | Duration | Outcome | Result |
| Tazarotene 0.1% cream | 12 weeks | Treatment Success (Overall Assessment) | Significantly more effective than vehicle (P-value not specified in abstract). |
| Tazarotene 0.05% cream | 12 weeks | Treatment Success (Overall Assessment) | Significantly more effective than vehicle (P-value not specified in abstract). |
| Vehicle cream | 12 weeks | Treatment Success (Overall Assessment) | - |
Source: Two multicenter, double-blind, randomized, vehicle-controlled studies of the safety and efficacy of tazarotene creams 0.05% and 0.1% applied once daily for 12 weeks.
Photodamage
Table 2.4: Efficacy of Tazarotene in Photodamage (vs. Tretinoin)
| Treatment Group (n=173) | Duration | Outcome | Result |
| Tazarotene 0.1% cream | 24 weeks | Treatment Success (>50% global improvement) | Significantly greater than tretinoin at earlier timepoints. |
| Tretinoin 0.05% emollient cream | 24 weeks | Treatment Success (>50% global improvement) | - |
| Tazarotene 0.1% cream | 24 weeks | Improvement in fine wrinkling | Significantly greater than tretinoin at study endpoint. |
| Tretinoin 0.05% emollient cream | 24 weeks | Improvement in fine wrinkling | - |
Source: Tazarotene 0.1% cream versus tretinoin 0.05% emollient cream in the treatment of photodamaged facial skin: a multicenter, double-blind, randomized, parallel-group study.
Safety and Tolerability Data
Table 3.1: Tolerability of this compound in Acne Vulgaris
| Treatment Group (n=30) | Adverse Event | Incidence |
| This compound 0.1% cream | Local irritation | 1 case (3.3%) |
| Benzoyl Peroxide 5% gel | Local irritation | 73% |
Source: Lassus A, Juvakoski T, Lauharanta J. This compound versus benzoyl peroxide in the treatment of acne vulgaris. Dermatologica. 1984.
Table 3.2: Tolerability of Tazarotene in Photodamage
| Treatment Group (n=173) | Adverse Event | Incidence |
| Tazarotene 0.1% cream | Burning sensation on the skin | Transiently higher incidence in the first week of treatment compared to tretinoin. |
| Tretinoin 0.05% emollient cream | Burning sensation on the skin | - |
Source: Tazarotene 0.1% cream versus tretinoin 0.05% emollient cream in the treatment of photodamaged facial skin: a multicenter, double-blind, randomized, parallel-group study.
Mechanism of Action: Signaling Pathways
The following diagram illustrates the proposed signaling pathways for this compound and Tazarotene. Both retinoids act as ligands for nuclear receptors, which then function as transcription factors to regulate gene expression.
Caption: Retinoid signaling pathways for this compound and Tazarotene.
Representative Experimental Protocols
The following are generalized protocols based on methodologies reported in clinical trials for topical retinoids.
Acne Vulgaris Clinical Trial Workflow
Caption: Workflow for a typical acne vulgaris clinical trial.
Detailed Methodologies:
-
Lesion Counting: At each visit, a trained investigator counts the number of inflammatory (papules, pustules, nodules) and non-inflammatory (open and closed comedones) lesions on the face. The total lesion count is the sum of both types.
-
Investigator's Global Assessment (IGA): A static 5- or 6-point scale is used by the investigator to assess the overall severity of the acne, ranging from "clear" to "severe." "Treatment success" is often defined as achieving a score of "clear" or "almost clear" and at least a two-grade improvement from baseline.
-
Local Tolerability Assessment: Signs and symptoms of local irritation (e.g., erythema, peeling, dryness, burning, itching) are graded on a scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe) at each follow-up visit.
Conclusion
Both this compound and Tazarotene are effective topical retinoids that modulate gene expression through nuclear receptors to treat various dermatological conditions. Tazarotene, a third-generation retinoid, exhibits selectivity for RAR-β and RAR-γ and has been studied for a broader range of indications, including psoriasis and photodamage, in numerous large-scale clinical trials. The available clinical data for this compound is more limited, with older studies demonstrating its efficacy in acne vulgaris.
The absence of direct comparative studies between this compound and Tazarotene necessitates that drug development professionals and researchers carefully consider the existing evidence for each compound within the context of their specific research and development goals. The provided data and protocols offer a foundational understanding for designing future comparative studies and for positioning these molecules within the therapeutic landscape.
References
- 1. Tazarotene cream in the treatment of psoriasis: Two multicenter, double-blind, randomized, vehicle-controlled studies of the safety and efficacy of tazarotene creams 0.05% and 0.1% applied once daily for 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tazarotene vs. Tretinoin: Which Retinoid Should I Choose? [verywellhealth.com]
A Comparative Analysis of Motretinide and Adapalene Efficacy in Preclinical Skin Models
For researchers and professionals in drug development, understanding the nuanced differences between retinoid efficacy is paramount for targeted therapeutic design. This guide provides a detailed comparison of Motretinide and Adapalene, focusing on their performance in established skin models, supported by experimental data and methodologies.
Executive Summary
Both this compound and Adapalene are synthetic retinoids that exert their effects by modulating gene expression through nuclear retinoic acid receptors (RARs).[1][2][3] Adapalene, a third-generation retinoid, has been extensively studied and demonstrates potent comedolytic and anti-inflammatory properties.[4][5] It selectively binds to RAR-β and RAR-γ, which is thought to contribute to its favorable tolerability profile. This compound, another synthetic retinoid, also functions by binding to RARs and retinoid X receptors (RXRs) to regulate cellular differentiation and proliferation. While direct comparative efficacy studies between this compound and Adapalene are limited, preclinical data from similar models, particularly the rhino mouse model, allow for an indirect assessment of their relative potencies and effects.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and Adapalene in preclinical skin models. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons were not available in the reviewed literature.
| Efficacy Parameter | This compound | Adapalene | Skin Model |
| Comedolytic Activity | 50x less potent than all-trans-retinoic acid in reducing utriculus size. | Significant decrease in open comedone area. | Rhino Mouse Model |
| Anti-inflammatory Activity | Possesses anti-inflammatory properties. | Moderate inhibition of skin inflammation. Comparable to betamethasone-17-valerate and indomethacin. | In vivo animal models |
| Keratinocyte Differentiation | Normalizes follicular epithelial desquamation. | Normalizes the differentiation of follicular epithelial cells. Reduces the expression of keratinocyte differentiation markers. | In vitro human keratinocytes, Rhino Mouse Model |
| Gene Regulation | Modulates the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. | Induces RAR-mediated gene expression. Modulates genes involved in inflammation and keratinocyte differentiation. | In vitro human keratinocytes |
Detailed Experimental Protocols
Comedolytic Activity Assessment in the Rhino Mouse Model
The rhino mouse model is a well-established in vivo model for assessing the comedolytic activity of topical agents. These mice develop pseudocomedones (utriculi) that are histologically similar to human comedones.
-
Animal Model: Homozygous rhino mice (hrrh/hrrh).
-
Treatment: Test compounds (e.g., this compound or Adapalene) and a vehicle control are applied topically to the dorsal skin of the mice daily for a specified period, typically 2 to 3 weeks.
-
Endpoint Analysis:
-
Histology: At the end of the treatment period, skin biopsies are collected. The tissue is fixed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Image Analysis: The cross-sectional area or diameter of the utriculi is measured using image analysis software. A reduction in the size of the utriculi indicates comedolytic activity.
-
-
Quantitative Measurement: The percentage reduction in the mean utriculus area or diameter in the treated group is calculated relative to the vehicle-treated control group.
In Vitro Anti-Inflammatory Activity in Reconstructed Human Epidermis (RHE)
Reconstructed human epidermis (RHE) models provide a valuable in vitro system for assessing the anti-inflammatory potential of topical compounds, aligning with OECD Test Guideline 439 for skin irritation.
-
Model: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™ RHE) consisting of normal human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis.
-
Induction of Inflammation: Inflammation is induced by applying a pro-inflammatory stimulus, such as arachidonic acid (AA) or phorbol 12-myristate 13-acetate (PMA), to the surface of the RHE tissue.
-
Treatment: The test compounds (this compound or Adapalene) are applied topically to the RHE model before or after the inflammatory stimulus.
-
Endpoint Analysis:
-
Cytokine Measurement: The culture medium is collected, and the levels of pro-inflammatory cytokines and chemokines (e.g., IL-1α, IL-6, IL-8, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA). A reduction in cytokine levels indicates anti-inflammatory activity.
-
Gene Expression Analysis: RNA is extracted from the RHE tissue, and the expression of inflammatory genes is measured using quantitative real-time polymerase chain reaction (qRT-PCR).
-
-
Quantitative Measurement: The percentage inhibition of cytokine release or gene expression in the treated group is calculated relative to the inflamed, untreated control group.
Signaling Pathways and Experimental Workflows
Retinoid Signaling Pathway
Both this compound and Adapalene exert their effects by modulating the transcription of specific genes. This process is initiated by the binding of the retinoid to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to either activation or repression of gene transcription.
Figure 1: Simplified diagram of the retinoid signaling pathway in keratinocytes.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a general workflow for comparing the efficacy of topical retinoids in preclinical skin models.
Figure 2: General experimental workflow for preclinical efficacy testing of topical retinoids.
Conclusion
While both this compound and Adapalene operate through the well-characterized retinoid signaling pathway to exert their therapeutic effects, the extent of publicly available, quantitative efficacy data is significantly greater for Adapalene. Preclinical studies have firmly established Adapalene's potent comedolytic and anti-inflammatory activities. The data for this compound, while indicating activity, is less comprehensive, making a direct, robust comparison challenging. For drug development professionals, this highlights the extensive body of evidence supporting Adapalene's efficacy profile. Further head-to-head comparative studies utilizing standardized in vivo and in vitro models would be invaluable to definitively delineate the relative potencies and specific advantages of this compound versus Adapalene for various dermatological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 4. Recent Advances Regarding the Therapeutic Potential of Adapalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vivo Comparison of First and Second-Generation Retinoids: A Guide for Researchers
This guide provides a comprehensive in-vivo comparison of first and second-generation retinoids, designed for researchers, scientists, and drug development professionals. It objectively evaluates their performance based on available experimental data, outlines detailed methodologies for key experiments, and visualizes the core signaling pathway.
Introduction to Retinoid Generations
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular growth, differentiation, and apoptosis.[1][2] They are categorized into generations based on their molecular structure and receptor selectivity.[2][3]
-
First-generation retinoids , such as Tretinoin and Isotretinoin, are naturally occurring or isomers of all-trans retinoic acid (ATRA). They are non-aromatic and generally non-selective in their receptor binding.[1]
-
Second-generation retinoids , including Etretinate and its active metabolite Acitretin, are synthetic monoaromatic analogs. They were developed to improve the therapeutic index and offer a better side-effect profile compared to the first generation.
Mechanism of Action: The Retinoid Signaling Pathway
The biological effects of both first and second-generation retinoids are mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon entering the cell, retinoids bind to cellular retinoic acid-binding proteins (CRABPs) which facilitate their transport to the nucleus. In the nucleus, retinoids bind to RARs, which then form a heterodimer with RXRs. This RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This regulation of gene expression underlies the therapeutic effects of retinoids in various skin disorders.
Figure 1: Retinoid Signaling Pathway.
In-vivo Performance Comparison
The following tables summarize the quantitative data from in-vivo studies comparing the efficacy, side effects, and pharmacokinetics of first and second-generation retinoids.
Efficacy in Dermatological Disorders
| Disorder | Retinoid (Generation) | Dosage | Primary Efficacy Endpoint | Result | Citation |
| Severe Nodulocystic Acne | Isotretinoin (1st) | 1 mg/kg/day | Reduction in facial lesions | Significant improvement | |
| Etretinate (2nd) | 1 mg/kg/day | Reduction in facial lesions | Significantly less improvement than Isotretinoin | ||
| Severe Psoriasis | Acitretin (2nd) | 50 mg/day | PASI score improvement | 75.8% | |
| Etretinate (2nd) | 50 mg/day | PASI score improvement | 70.8% | ||
| Generalized Pustular and Chronic Psoriasis | Isotretinoin (1st) | Not specified | Clinical Response | Less effective than Etretinate for chronic plaque psoriasis | |
| Etretinate (2nd) | Not specified | Clinical Response | More effective than Isotretinoin for chronic plaque psoriasis |
Common Side Effects
| Side Effect | Isotretinoin (1st Gen) | Etretinate (2nd Gen) | Acitretin (2nd Gen) | Citation |
| Mucocutaneous Effects | Common (cheilitis, xerosis, skin peeling, conjunctivitis) | Common | Common | |
| Sebum Production | Marked suppression | Little effect | Not specified | |
| Hair Loss | A primary reason for withdrawal in some cases | A primary reason for withdrawal in some cases | Not specified | |
| Teratogenicity | Strictly contraindicated in women of child-bearing potential | Strictly contraindicated in women of child-bearing potential | Shorter period of potential teratogenicity than Etretinate |
Pharmacokinetic Properties
| Parameter | Isotretinoin (1st Gen) | Etretinate (2nd Gen) | Acitretin (2nd Gen) | Citation |
| Metabolism | Metabolized by Cytochrome P450 enzymes | Rapidly and presystemically metabolized to its active metabolite, Acitretin | Active metabolite of Etretinate | |
| Elimination Half-life | Relatively short | Very extended, detectable for at least 3-4 months after discontinuation of long-term therapy | Much shorter than Etretinate | |
| Tissue Accumulation | Lacks significant affinity for fat | Accumulates in fat tissues | Less lipophilic than Etretinate |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables.
Assessment of Acne Severity: Lesion Counting
Objective: To quantify the change in acne lesion counts as a measure of treatment efficacy.
Procedure:
-
Lesion Identification: At baseline and subsequent follow-up visits, a trained investigator identifies and counts the number of different types of facial acne lesions, including comedones (open and closed), papules, pustules, and nodules/cysts.
-
Facial Mapping: The face is often divided into specific regions (e.g., forehead, cheeks, nose, chin) to ensure consistent and comprehensive counting.
-
Data Recording: The counts for each lesion type in each facial region are recorded on a standardized form.
-
Efficacy Calculation: The primary efficacy endpoint is typically the percentage reduction in the total inflammatory lesion count (papules, pustules, and nodules/cysts) and/or the total lesion count from baseline to the end of the treatment period.
Figure 2: Acne Lesion Counting Workflow.
Assessment of Psoriasis Severity: Psoriasis Area and Severity Index (PASI)
Objective: To provide a standardized, quantitative assessment of psoriasis severity and extent.
Procedure:
-
Body Division: The body is divided into four regions: head, trunk, upper extremities, and lower extremities.
-
Area Assessment: For each region, the percentage of skin area affected by psoriasis is estimated and assigned a score from 0 (0% involvement) to 6 (>90% involvement).
-
Severity Assessment: Within each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a scale of 0 (none) to 4 (very severe).
-
Subtotal Calculation: For each body region, the sum of the severity scores for the three clinical signs is multiplied by the area score.
-
Total PASI Score Calculation: The subtotals for each of the four body regions are multiplied by a weighting factor (0.1 for the head, 0.2 for the upper extremities, 0.3 for the trunk, and 0.4 for the lower extremities) and then summed to obtain the final PASI score, which ranges from 0 to 72.
-
Efficacy Measurement: A PASI 75 response, indicating a 75% or greater reduction in the baseline PASI score, is a common benchmark for treatment success in clinical trials.
Conclusion
First and second-generation retinoids represent important therapeutic options for various dermatological conditions. First-generation retinoids like isotretinoin have demonstrated significant efficacy, particularly in the treatment of severe acne. However, their use is often associated with a range of side effects. Second-generation retinoids were developed to offer an improved therapeutic window. For instance, in the treatment of psoriasis, etretinate and its metabolite acitretin have shown considerable efficacy. Acitretin, with its shorter half-life, presents a notable advantage over etretinate, especially concerning its teratogenic potential.
The choice between first and second-generation retinoids depends on the specific indication, the severity of the condition, and patient-specific factors. This guide provides a foundational overview for researchers, and further investigation into the specific molecular interactions and long-term in-vivo outcomes will continue to refine our understanding and application of these potent therapeutic agents.
References
Benchmarking Motretinide Against Novel Synthetic Retinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Motretinide against two novel synthetic retinoids, Trifarotene and Bexarotene. The information presented herein is intended to assist researchers and drug development professionals in evaluating the performance and mechanisms of these compounds. This guide summarizes available quantitative data, details experimental protocols for key assays, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to Retinoids
Retinoids are a class of compounds derived from vitamin A that play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.[1] Their therapeutic applications are widespread, particularly in dermatology for the treatment of conditions like acne and psoriasis, as well as in oncology.[1] The biological effects of retinoids are primarily mediated by their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] These receptors form heterodimers (RAR-RXR) that bind to retinoic acid response elements (RAREs) on DNA to regulate gene transcription.[3][4]
This compound is an aromatic retinoid that has been used in the topical treatment of acne vulgaris. While effective, research into novel synthetic retinoids has led to the development of compounds with improved receptor selectivity and potentially better therapeutic profiles.
This guide focuses on comparing this compound with two such novel synthetic retinoids:
-
Trifarotene: A fourth-generation selective RAR-γ agonist.
-
Bexarotene: An RXR-selective agonist.
Comparative Data
The following tables summarize the available quantitative data for this compound, Trifarotene, and Bexarotene, focusing on receptor binding affinity, transactivation potential, and clinical efficacy.
Table 1: Receptor Binding Affinity and Transactivation
| Compound | Receptor Target(s) | Binding Affinity (Kd or EC50) | Transactivation Potential |
| This compound | RARs | Data not available | Data not available |
| Trifarotene | RAR-γ | Potent and selective agonist of RAR-γ, with 16-fold and 65-fold lower activity on RAR-β and RAR-α, respectively. No activity on RXRs. | Effectively activates RAR-γ-mediated gene transcription. |
| Bexarotene | RXRs | EC50: 33 nM (RXRα), 24 nM (RXRβ), 25 nM (RXRγ) | Potent activator of RXR-mediated gene transcription. |
Table 2: Clinical Efficacy
| Compound | Indication | Key Efficacy Endpoints |
| This compound | Acne Vulgaris | A study comparing 0.1% this compound cream to 5% benzoyl peroxide gel showed good results in both treatment groups for papulopustular acne. |
| Trifarotene | Acne Vulgaris | Phase III clinical trials demonstrated significant reductions in inflammatory and non-inflammatory lesions on the face and trunk compared to vehicle. |
| Bexarotene | Cutaneous T-Cell Lymphoma (CTCL) | Clinical trials have shown efficacy in the treatment of refractory CTCL, inducing apoptosis in cancer cells. A response rate of 60% in all patients and 75% in patients with Sézary syndrome has been reported in a long-term study. |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and evaluation methods for these retinoids.
References
- 1. Trifarotene: A Current Review and Perspectives in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The patterns of binding of RAR, RXR and TR homo- and heterodimers to direct repeats are dictated by the binding specificites of the DNA binding domains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Motretinide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the ecosystem. Motretinide, a retinoid, requires specific disposal procedures due to its chemical properties and potential environmental impact. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices for laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Retinoids as a class are known to be sensitive to light, air, and heat, which can lead to degradation and the formation of potentially hazardous byproducts.[1] Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) requirements.
Key Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4][5]
-
Avoid all personal contact with the substance, including inhalation.
-
Keep containers securely sealed when not in use.
-
Handle retinoids under yellow or red light to prevent degradation.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like other pharmaceutical waste, is governed by local, state, and federal regulations. Adherence to these regulations is mandatory.
-
Waste Identification and Classification:
-
Characterize the this compound waste. This includes pure this compound, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound.
-
Consult your institution's Environmental Health and Safety (EHS) office to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or local regulations.
-
-
Waste Segregation and Collection:
-
Collect all this compound waste in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other required information as per your institution's guidelines.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Storage of this compound Waste:
-
Store the sealed waste container in a designated, secure area away from general lab traffic.
-
The storage area should be cool, dry, and protected from light.
-
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
After proper rinsing, deface the label on the container and dispose of it according to your institution's procedures for non-hazardous lab glass or plastic.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office or approved hazardous waste vendor to schedule a pickup for the this compound waste.
-
Ensure all necessary paperwork is completed accurately.
-
The most common and recommended method for the final disposal of pharmaceutical waste is incineration by a licensed facility.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative information pertinent to the handling and disposal of retinoids.
| Parameter | Guideline/Data | Source |
| Storage Temperature | Recommended at -20°C for long-term stability. | |
| Light Sensitivity | Handle under yellow or red light to prevent degradation. | |
| Air Sensitivity | Prone to oxidation; keep containers tightly sealed. | |
| Waste Container | Sturdy, leak-proof, and chemically resistant. | |
| Container Rinsing | Triple rinse with a suitable solvent; collect the first rinse as hazardous waste. | |
| Final Disposal Method | Incineration at an approved waste disposal plant. |
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in publicly available literature, the principles of chemical waste management provide a clear methodology. The step-by-step guide above is derived from established protocols for handling and disposing of hazardous pharmaceutical waste in a laboratory setting, as outlined by regulatory bodies and safety data sheets for similar compounds.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their laboratories.
References
Personal protective equipment for handling Motretinide
This guide provides crucial safety and logistical information for the handling and disposal of Motretinide, a potent aromatic retinoid. The following procedures are based on best practices for handling hazardous pharmaceutical compounds and data extrapolated from the closely related compound, Tretinoin, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to share hazard characteristics with other retinoids like Tretinoin, which is classified as a hazardous substance. The primary risks include skin and eye irritation, and potential reproductive toxicity.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. | Prevents skin contact with the compound.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust, splashes, and aerosols.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols. | Minimizes inhalation of the compound. |
| Lab Coat/Gown | A disposable, long-sleeved gown that closes in the back. | Protects skin and personal clothing from contamination. |
| Body Protection | For large quantities or potential for significant exposure, "bunny suit" coveralls should be considered. | Provides head-to-toe protection. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment.
Handling Procedures
-
Preparation : Before handling this compound, ensure that the designated area, preferably a chemical fume hood, is clean and uncluttered. All necessary PPE should be donned correctly.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of powdered this compound within a certified chemical fume hood to control dust and aerosol generation. Use tools and equipment dedicated to handling hazardous compounds.
-
Solution Preparation : When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Ensure the container is appropriately sealed and labeled.
-
Post-Handling : After handling, wipe down all surfaces in the work area with an appropriate cleaning agent. All disposable PPE should be removed and disposed of as hazardous waste. Wash hands thoroughly with soap and water.
Disposal Plan
-
Solid Waste : All solid waste contaminated with this compound, including used PPE, weighing papers, and empty containers, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any this compound waste down the drain.
-
Environmental Precautions : Avoid release to the environment. This compound is expected to be toxic to aquatic life.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: This diagram outlines the procedural flow for safely handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate : Evacuate the immediate area of the spill.
-
Secure : Secure the area and prevent entry.
-
Report : Report the spill to the laboratory supervisor and the institutional safety office.
-
Clean-up : Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material to contain liquid spills. For solid spills, carefully scoop the material to avoid creating dust. All clean-up materials must be disposed of as hazardous waste.
Signaling Pathway for Safety Compliance
The following diagram illustrates the logical relationship for ensuring safety compliance when working with this compound.
Caption: This diagram shows the logical steps to ensure safety compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
